Product packaging for 1-Methyltetrahydropyrimidin-2(1H)-one(Cat. No.:CAS No. 10166-54-8)

1-Methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B050769
CAS No.: 10166-54-8
M. Wt: 114.15 g/mol
InChI Key: COYPZADTXISTSJ-UHFFFAOYSA-N
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Description

1-Methyltetrahydropyrimidin-2(1H)-one (CAS 10166-54-8) is a cyclic organic compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol. This off-white to pale beige solid is recognized in biochemical research as a thiourea derivative and has been identified as an effective inducer of murine erythroleukemia cell differentiation, making it a valuable tool for studying cell fate and proliferation mechanisms. Beyond its primary application in cell biology, this compound is of significant interest in polymer science. It is structurally related to cyclic tetrahydropyrimidinone derivatives, which are investigated as key intermediates and monomers for the synthesis of novel biocidal polymers. These specialized polymers are explored for developing advanced materials such as protective coatings, water treatment agents, and sanitizing solutions. Researchers value this compound for its potential in creating tailored polymer systems with specific functional properties. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the material in a refrigerator at 2-8°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B050769 1-Methyltetrahydropyrimidin-2(1H)-one CAS No. 10166-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPZADTXISTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511916
Record name 1-Methyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10166-54-8
Record name 1-Methyltetrahydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one (CAS Number: 10166-54-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 10166-54-8, is a cyclic urea derivative belonging to the tetrahydropyrimidine class of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of the known biological activities of structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential areas of interest based on the broader family of tetrahydropyrimidinones, which have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Core Properties

This compound is a small, nitrogen-containing heterocyclic molecule. Its core structure consists of a six-membered tetrahydropyrimidine ring with a methyl group substituted at one of the nitrogen atoms and a carbonyl group at the C2 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 10166-54-8[1]
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
Appearance Not specified (likely a solid or oil)General knowledge
Boiling Point Not specified[1]
Melting Point Not specifiedGeneral knowledge
Solubility Not specifiedGeneral knowledge
Purity Typically available at ≥98%[1]

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclocondensation of a suitable diamine with a carbonyl source. A plausible and efficient method involves the reaction of N-methyl-1,3-propanediamine with urea.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Reactants N-methyl-1,3-propanediamine + Urea Reaction Cyclocondensation (Heat) Reactants->Reaction Crude_Product Crude 1-Methyltetrahydro- pyrimidin-2(1H)-one Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure 1-Methyltetrahydro- pyrimidin-2(1H)-one Purification->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis

A high-level overview of the synthesis and purification process.
Experimental Protocol: Synthesis

Materials:

  • N-methyl-1,3-propanediamine

  • Urea

  • High-boiling point solvent (e.g., toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-1,3-propanediamine (1.0 eq) and urea (1.0-1.2 eq).

  • Add a suitable high-boiling point solvent to facilitate the reaction and subsequent removal of ammonia and water byproducts.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified using either recrystallization or column chromatography.

Method 1: Recrystallization

  • Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Method 2: Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the sample onto the column. For basic compounds like this, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) to prevent streaking.[4]

  • Elute the column with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[5][6]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the tetrahydropyrimidine ring (multiplets). The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.

  • ¹³C NMR: The spectrum should display five distinct carbon signals: one for the N-methyl group, three for the methylene carbons in the ring, and one for the carbonyl carbon at a characteristic downfield shift.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (114.15 g/mol ).

  • Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC method using a C18 column is suitable for purity analysis.

  • A typical mobile phase would consist of a gradient of acetonitrile in water, with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection can be performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC-MS can also be used for the analysis of this compound.

  • A suitable capillary column (e.g., a polar stationary phase) would be required.

  • The mass spectrometer will provide fragmentation data for structural confirmation.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been identified in the available literature, the broader class of tetrahydropyrimidine derivatives has been extensively investigated for various pharmacological activities.[7][8][9] This suggests that this compound could be a valuable scaffold for further chemical modification and biological screening.

Potential Therapeutic Areas
  • Anticancer Activity: Many tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The mechanism of action for some of these compounds involves the inhibition of key cellular processes like mitosis.

  • Anti-inflammatory Activity: Some tetrahydropyrimidine derivatives have shown potential as anti-inflammatory agents.[9]

  • Antimicrobial Activity: The tetrahydropyrimidine scaffold is present in a number of compounds with antibacterial and antifungal properties.[7][9]

Postulated Signaling Pathway Involvement

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram cannot be generated at this time. Research into the biological targets of this compound is required to elucidate its mechanism of action. Future studies could explore its effects on pathways commonly modulated by other small molecule inhibitors in areas such as cell cycle regulation, apoptosis, or inflammatory signaling cascades.

The workflow for investigating the biological activity of a novel compound like this compound is outlined below.

Bioactivity_Workflow Compound 1-Methyltetrahydropyrimidin- 2(1H)-one InVitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays, Enzyme Inhibition Assays) Compound->InVitro_Screening Hit_Identification Hit Identification InVitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization InVivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->InVivo_Studies Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound. This guide has provided a framework for its preparation, purification, and characterization. While direct biological data is currently unavailable, the established pharmacological importance of the tetrahydropyrimidine scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on a systematic evaluation of its biological activities to uncover its mechanism of action and potential for drug development.

References

An In-Depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H10N2O. As a derivative of tetrahydropyrimidine, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to a wide array of observed biological activities. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. Despite extensive investigation, specific, detailed experimental protocols for its synthesis and its direct involvement in biological signaling pathways are not extensively documented in publicly available scientific literature. This guide summarizes the known data and provides a foundational understanding of this compound for research and development purposes.

Molecular Structure and Properties

This compound, also known as 1-Methyl-2-oxo-hexahydropyrimidine, is a cyclic urea derivative. The core of the molecule is a six-membered tetrahydropyrimidine ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 3. A methyl group is substituted at one of the nitrogen atoms, and a carbonyl group is present at the second carbon position, forming a cyclic urea structure.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. This information has been consistently reported across various chemical suppliers and databases.[1][2][3]

PropertyValueReference
CAS Number 10166-54-8[2]
Molecular Formula C5H10N2O[1][2]
Molecular Weight 114.15 g/mol [1][2]
MDL Number MFCD00196814[2]
Structural Representation

The two-dimensional structure of this compound is depicted in the following diagram, generated using the DOT language.

molecular_structure N1 N C2 C N1->C2 C8 CH3 N1->C8 N3 N C2->N3 O7 O C2->O7 C4 CH2 N3->C4 H9 H N3->H9 C5 CH2 C4->C5 C6 CH2 C5->C6 C6->N1

Molecular structure of this compound.

Experimental Protocols

A thorough review of scientific literature and chemical databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. However, the synthesis of the broader class of tetrahydropyrimidin-2-ones is well-documented, with the Biginelli reaction being a prominent method. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or a urea derivative.

A plausible synthetic route for this compound could involve the reaction of 1,3-diaminopropane with a carbonyl source, followed by N-methylation, or the direct use of N-methylurea in a cyclization reaction. For instance, the synthesis of N-substituted tetrahydropyrimidin-2-one derivatives has been reported using N-tert-butylurea.[4] Another potential approach could be the reaction of N-methyl-1,3-propanediamine with a phosgenating agent.

Given the lack of a specific protocol, a generalized workflow for a potential synthesis is proposed below. This is a hypothetical pathway and would require experimental validation.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product R1 N-Methyl-1,3-propanediamine P1 Cyclization Reaction R1->P1 R2 Carbonyl Source (e.g., Phosgene equivalent) R2->P1 PU1 Crude Product Isolation P1->PU1 PU2 Chromatography / Recrystallization PU1->PU2 FP This compound PU2->FP

Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The broader class of tetrahydropyrimidine derivatives has been the subject of extensive research in drug discovery, exhibiting a wide range of pharmacological activities. However, specific biological functions or its role as an enzyme inhibitor for this compound are not well-established in the available literature. Some tetrahydropyrimidine compounds have been investigated for their neuromuscular blocking properties, though these studies did not specifically include the 1-methyl derivative.[5]

Due to the absence of documented specific biological targets or mechanisms of action for this compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this specific compound would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a well-characterized small molecule in terms of its basic physicochemical properties. However, there is a notable gap in the scientific literature regarding detailed experimental protocols for its synthesis and its specific biological functions. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development. Further experimental work is required to fully understand the synthetic methodologies and the pharmacological profile of this compound. The provided hypothetical synthesis workflow can serve as a starting point for such investigations. Future studies are encouraged to explore the potential biological activities of this molecule to determine if it shares the therapeutic potential of other tetrahydropyrimidine derivatives.

References

Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one via Biginelli Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one, a substituted cyclic urea, through the versatile Biginelli reaction. The Biginelli reaction is a one-pot, three-component condensation reaction that offers an efficient route to various dihydropyrimidinones (DHPMs) and their derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction to the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis.[1] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[1] The use of N-substituted ureas, such as 1-methylurea, allows for the synthesis of N1-substituted DHPMs like this compound. These compounds serve as important scaffolds in the development of various therapeutic agents.

Reaction Mechanism and Workflow

The reaction is believed to proceed through an N-acyliminium ion intermediate. The generally accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form this key intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. Subsequent intramolecular cyclization via condensation and dehydration yields the final dihydropyrimidinone ring structure.

Below is a diagram illustrating the proposed reaction mechanism for the synthesis of a generic N1-substituted dihydropyrimidinone.

Biginelli_Mechanism Proposed Reaction Mechanism R1CHO Aldehyde (R1-CHO) Acyliminium N-Acyliminium Ion Intermediate R1CHO->Acyliminium + 1-Methylurea, -H2O Methylurea 1-Methylurea Methylurea->Acyliminium BetaKetoester β-Ketoester OpenChain Open-Chain Ureide BetaKetoester->OpenChain Acyliminium->OpenChain + β-Ketoester (enol form) Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Condensation Product 1-Methyl-dihydropyrimidin-2(1H)-one Cyclized->Product - H2O H_plus H+ H_plus->R1CHO H_plus->Methylurea

Caption: Proposed mechanism for the Biginelli reaction with an N-substituted urea.

The general experimental workflow for this synthesis is outlined in the diagram below. It involves the one-pot reaction of the three components, followed by workup and purification of the final product.

Experimental_Workflow General Experimental Workflow Start Start: Combine Reactants and Catalyst Reaction Heat under Reflux Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Aqueous Workup / Filtration Cooling->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: A typical experimental workflow for the Biginelli synthesis.

Experimental Protocols

Materials:

  • Aldehyde (e.g., formaldehyde or its equivalent like paraformaldehyde)

  • A suitable β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • 1-Methylurea

  • Catalyst (e.g., a Lewis acid like Indium(III) bromide or a Brønsted acid)

  • Solvent (e.g., 95% Ethanol)

Procedure:

  • To a round-bottom flask, add the β-dicarbonyl compound, paraformaldehyde, and 1-methylurea in a suitable solvent such as 95% ethanol.

  • Stir the mixture at room temperature for approximately 10 minutes.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., Indium(III) bromide, 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The residue is then subjected to an appropriate workup, which may include washing with water and extraction with an organic solvent.

  • The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for a representative N-substituted dihydropyrimidinone, based on the characterization of Ethyl 1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1] The exact values for this compound will vary.

Table 1: Reaction Parameters (Representative)

ParameterValue
Reactant Ratio (Aldehyde:β-dicarbonyl:Urea)Varies; often 1:1:1.5
Catalyst Loading0.1 equivalents
Solvent95% Ethanol
Reaction TemperatureReflux
Reaction Time7 hours
Yield70-95% (reported for analogous reactions)

Table 2: Spectroscopic Data for a Representative N,N'-Dimethylated DHPM Analog [1]

¹H NMR (400 MHz, CD₃OD) ¹³C NMR (100 MHz, CD₃OD)
Chemical Shift (δ) ppm Assignment
4.16 (q, J = 7.1 Hz, 2H)-OCH₂CH₃
4.01 (d, J = 1.1 Hz, 2H)-CH₂- (ring)
3.17 (s, 3H)N-CH₃
2.92 (s, 3H)N-CH₃
2.46 (t, J = 1.3 Hz, 3H)-CH₃ (ring)
1.28 (t, J = 7.1 Hz, 3H)-OCH₂CH₃

Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for a Representative Analog [1]

Analysis Value
IR (ATR) cm⁻¹ 2981, 2908, 1672 (C=O), 1622, 1414, 1262, 1204, 1077, 1026, 749
HRMS (HESI) m/z calcd for C₁₀H₁₇N₂O₃ [M+H]⁺ 213.1234, found 213.1234

Conclusion

The Biginelli reaction provides a robust and efficient method for the synthesis of this compound and its derivatives. This multicomponent approach is characterized by its operational simplicity, high atom economy, and the ability to generate structurally diverse molecules from readily available starting materials. The resulting dihydropyrimidinone scaffolds are of significant interest to the pharmaceutical industry and continue to be a focus of research in medicinal chemistry. Further optimization of reaction conditions, including the choice of catalyst and solvent, can lead to even more efficient and environmentally friendly synthetic protocols.

References

An In-depth Technical Guide to the Formation of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one, a cyclic urea derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its formation is primarily achieved through the cyclization of N-methyl-1,3-propanediamine with a suitable carbonyl source. This technical guide delineates the primary synthetic routes, delves into the underlying reaction mechanisms, provides detailed experimental protocols for analogous compounds, and presents spectroscopic data for the characterization of the target molecule and its intermediates.

Introduction

This compound, also known as N-methyl-trimethyleneurea, belongs to the class of cyclic ureas. These compounds are of significant interest due to their diverse applications, including their use as polar aprotic solvents and as scaffolds in the development of pharmacologically active molecules. The six-membered diaminic ring structure imparts specific conformational and electronic properties that are attractive for drug design. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the development of novel derivatives.

Core Synthetic Pathways

The formation of the this compound ring system fundamentally involves the reaction of a bifunctional nucleophile, N-methyl-1,3-propanediamine, with an electrophilic C1 carbonyl source. The primary amine of the diamine is typically more reactive and initiates the reaction, followed by an intramolecular cyclization by the secondary amine. The most common carbonylating agents employed for this transformation are phosgene and its derivatives, urea, and dialkyl carbonates.

Cyclization using Phosgene or its Equivalents

Phosgene (COCl₂) and its safer liquid equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of cyclic ureas. The reaction proceeds via a stepwise mechanism.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 N-methyl-1,3-propanediamine I1 N-(3-(methylamino)propyl)carbamoyl chloride R1->I1 Nucleophilic attack R2 Phosgene (COCl₂) R2->I1 I2 Isocyanate Intermediate I1->I2 -HCl P This compound I2->P Intramolecular cyclization G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 N-methyl-1,3-propanediamine I1 N-(3-(methylamino)propyl)urea R1->I1 Condensation (-NH₃) R2 Urea R2->I1 P This compound I1->P Intramolecular cyclization (-NH₃) G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 N-methyl-1,3-propanediamine I1 Alkyl N-(3-(methylamino)propyl)carbamate R1->I1 Nucleophilic acyl substitution (-ROH) R2 Dialkyl Carbonate R2->I1 P This compound I1->P Intramolecular cyclization (-ROH) G A Mix aldehyde, β-ketoester, and N-methylurea in ethanol B Add acid catalyst (e.g., HCl) A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool the reaction mixture D->E F Isolate the product by filtration E->F G Recrystallize from ethanol F->G

Physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines a probable synthetic route, and provides essential safety and handling information.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
Appearance Likely a liquid at room temperatureBased on the properties of DMPU
Melting Point Data not available
Boiling Point Data not availableLikely similar to or slightly lower than DMPU (246 °C)
Density Data not availableLikely similar to DMPU (1.060 g/mL)
Solubility Expected to be soluble in water and polar organic solvents.General property of similar small heterocyclic compounds.
CAS Number 10166-54-8[1]

Synthesis and Characterization

A probable and efficient method for the synthesis of this compound is through a variation of the Biginelli reaction. This one-pot, three-component reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[2][3]

Proposed Synthetic Workflow

The synthesis would likely involve the condensation of an appropriate β-aminoketone or β-aminoaldehyde with N-methylurea. An alternative approach could be the reaction of 1,3-diaminopropane with a methylating agent followed by reaction with a carbonyl source.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants N-Methylurea + 1,3-Diaminopropane derivative or Acrolein derivative Reaction Biginelli-type Condensation Reactants->Reaction Acid or Base Catalyst, Heat Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography / Distillation Crude_Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure_Product Pure this compound Characterization->Pure_Product

A logical workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Biginelli-type Synthesis

Objective: To synthesize this compound.

Materials:

  • N-Methylurea

  • 1,3-Diaminopropane or a suitable three-carbon aldehyde/ketone

  • Acid catalyst (e.g., HCl, p-toluenesulfonic acid) or base catalyst

  • Solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-methylurea and the chosen three-carbon carbonyl-containing reactant in the selected solvent.

  • Add a catalytic amount of the acid or base.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

  • Characterize the final product using NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While full spectra are not publicly available, the existence of NMR data has been documented.[4] The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl protons, and methylene protons of the tetrahydropyrimidine ring.
¹³C NMR Resonances for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the ring.
FTIR (Infrared Spectroscopy) A strong absorption band for the C=O (amide) stretching vibration, typically around 1650-1700 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups. N-H stretching if the secondary amine is present and not fully reacted.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (114.15 g/mol ).

Chemical Reactivity and Stability

This compound is a cyclic urea. The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The nitrogen atoms possess lone pairs of electrons, making them potential sites for alkylation or other electrophilic attacks. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Development

Derivatives of the tetrahydropyrimidine scaffold have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3][5] The core structure is present in various pharmacologically active molecules. While specific biological activities or signaling pathway involvements for this compound have not been reported, its structure makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to play a crucial role in the development of various drugs.[6]

Safety and Handling

Although a specific safety data sheet for this compound is not widely available, information from closely related compounds like DMPU provides guidance.

General Safety Precautions: [7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with plenty of water.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the available literature and safety data for related compounds.

References

Spectroscopic Profile of 1-Methyltetrahydropyrimidin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure, data from closely related analogs, and detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2 - 3.4Triplet2H-CH₂-N(CH₃)-
~2.8 - 3.0Singlet3H-N-CH₃
~2.5 - 2.7Triplet2H-CH₂-C=O
~1.8 - 2.0Quintet2H-CH₂-CH₂-CH₂-

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~155 - 157C=OCarbonyl Carbon
~48 - 52CH₂-CH₂-N(CH₃)-
~35 - 39CH₃-N-CH₃
~30 - 34CH₂-CH₂-C=O
~18 - 22CH₂-CH₂-CH₂-CH₂-

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2950 - 2850StrongC-H Stretch (Aliphatic)
~1650 - 1630StrongC=O Stretch (Amide)
~1460MediumCH₂ Bend
~1250 - 1020MediumC-N Stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for an Analogous Compound
m/zRelative IntensityPossible Fragment
110100%[M]⁺ (Molecular Ion)
82~50%[M - CO]⁺
67~40%[M - HNCO]⁺
54~60%[C₃H₄N]⁺
42~80%[C₂H₄N]⁺

Note: The fragmentation pattern of this compound is expected to differ due to the saturated ring structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone).[3]

  • Deposition : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules.

  • Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Data: Functional Group Identification IR->IR_Data MS_Data MS Data: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known as DMPU, is a high-polarity, aprotic solvent that has become an integral tool in modern organic synthesis and industrial applications. As a cyclic urea derivative, it offers a unique combination of excellent solvating power, high thermal stability, and a more favorable safety profile compared to other solvents in its class, notably the carcinogenic hexamethylphosphoramide (HMPA). This guide provides a comprehensive overview of DMPU's physicochemical properties, its applications in pharmaceuticals, agrochemicals, and polymer science, and practical guidance on its use. It is intended for researchers, chemists, and drug development professionals seeking a versatile and safer alternative for challenging chemical transformations.

Introduction to DMPU

In the landscape of chemical synthesis, polar aprotic solvents are indispensable for their ability to dissolve a wide range of substrates and stabilize charged intermediates without participating in proton-transfer reactions. For decades, solvents like Hexamethylphosphoramide (HMPA) and Dimethylformamide (DMF) were staples in this category. However, significant concerns regarding their toxicity, particularly the carcinogenicity of HMPA, prompted a search for safer alternatives.[1][2]

In 1985, it was demonstrated that N,N'-Dimethylpropyleneurea (DMPU) could effectively replace HMPA in many applications, offering similar solvating properties without the associated carcinogenic risk.[3][4] DMPU, systematically named 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (CAS No. 7226-23-5), is a cyclic urea that has since been established as a robust and less hazardous option.[1][3][5] Its high boiling point, strong dipole moment, and ability to solvate cations make it an excellent medium for reactions involving organometallics, strong bases, and nucleophilic substitutions.[4][5]

Physicochemical Properties

DMPU is a clear, colorless liquid characterized by high polarity, a wide liquid range, and miscibility with water and most organic solvents.[5][6] Its stability at elevated temperatures makes it suitable for reactions requiring significant heat.[5] One of its notable characteristics is its "space-demanding" structure, where the methyl groups adjacent to the electron-donating oxygen atom can influence the coordination chemistry of metal complexes, often promoting lower coordination numbers.[4][5]

Table 1: Physicochemical Properties of DMPU

PropertyValueReference(s)
IUPAC Name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone[3]
Synonyms N,N'-Dimethylpropyleneurea, DMPU[3]
CAS Number 7226-23-5[3][7]
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [3][5]
Appearance Clear, colorless liquid[5][6]
Density 1.06 g/mL at 25 °C[5]
Melting Point approx. -20 °C[3][5]
Boiling Point 246-247 °C (at 760 mmHg)[3][5]
146 °C (at 44 mmHg)[8]
Flash Point 121 °C (250 °F)[3][5]
Refractive Index (n20/D) 1.488 (lit.)
Solubility in Water Miscible[5][6]

Comparative Analysis with Other Polar Aprotic Solvents

The selection of a solvent is critical to the success of a reaction. DMPU is often considered alongside HMPA, DMF, and Dimethyl Sulfoxide (DMSO). While it shares the ability to facilitate a broad range of reactions, its primary advantage lies in its significantly lower toxicity compared to HMPA.

Solvent_Comparison cluster_props HMPA HMPA (Hexamethylphosphoramide) - High Solvating Power - Carcinogenic DMPU DMPU (N,N'-Dimethylpropyleneurea) - High Solvating Power - High Boiling Point - Low Toxicity DMPU->HMPA Safer Alternative To DMF DMF (Dimethylformamide) - Versatile Solvent - Lower Boiling Point - Hepatotoxic DMSO DMSO (Dimethyl Sulfoxide) - High Polarity - Oxidizing Potential - Penetrates Skin

Caption: A comparison of DMPU with other common polar aprotic solvents.

Table 2: Comparison of Common Polar Aprotic Solvents

PropertyDMPUHMPADMFDMSO
Boiling Point (°C) 247232153189
Freezing Point (°C) -207-6119
Toxicity Profile Reproductive toxicant[3]Carcinogenic[2][3]Hepatotoxic, TeratogenLow toxicity, skin penetrant
Key Advantage Safer HMPA replacementExcellent cation solvationGeneral purpose, cost-effectiveHigh polarity, good for SₙAr
Key Disadvantage Hygroscopic, potential mutagen[4][5]High toxicityLower thermal stabilityCan be oxidizing, difficult to remove

Applications in Research and Industry

DMPU's unique properties make it a valuable solvent across numerous sectors.

4.1 Organic Synthesis DMPU excels as a medium for reactions that are often sluggish or inefficient in other solvents. Its ability to effectively solvate cations while leaving anions relatively bare enhances the reactivity of nucleophiles.[4][5]

  • Nucleophilic Substitutions: It facilitates both Sₙ2 and SₙAr reactions, often leading to higher yields and faster reaction rates.[7]

  • Alkylation and Acylation: It is widely used for N-alkylation of amines and O-alkylation of aldoses.[5]

  • Organometallic Chemistry: DMPU is an excellent co-solvent for reactions involving organolithium reagents and is used in palladium-catalyzed cross-coupling reactions.[9]

  • Polymerization: It serves as an effective solvent for various polymerization techniques, including anionic and living radical polymerization, by stabilizing charged intermediates.[10]

4.2 Pharmaceutical and Agrochemical Development In the pharmaceutical industry, DMPU is employed in the synthesis of complex intermediates and Active Pharmaceutical Ingredients (APIs).[1][7][11] Its ability to drive difficult reactions to completion is crucial for developing novel therapeutic agents.[1] It can also be used as a pharmaceutical excipient to improve drug solubility, stability, and transdermal absorption.[12][13] Similarly, in the agrochemical sector, DMPU is a key solvent for producing advanced herbicides, insecticides, and fungicides.[1][7]

4.3 Materials and Electronics DMPU is used as an additive in paints, coatings, and plastics, where it improves pigment dispersion and modifies the formulation's rheological properties.[4][10] In the electronics industry, it finds use in specialized cleaning and processing applications due to its high solvency and favorable dielectric properties.[7][10]

DMPU_Decision_Tree start Need a polar aprotic solvent? q_hmpa Is HMPA's carcinogenicity a major concern? start->q_hmpa q_temp Is high reaction temperature (>150 °C) required? q_hmpa->q_temp Yes no_hmpa Avoid HMPA q_hmpa->no_hmpa No, but avoid if possible q_organometallic Reaction involves organometallics or strong, hindered bases? q_temp->q_organometallic Yes consider_other Consider other solvents (e.g., DMSO, NMP, DMF) q_temp->consider_other No use_dmpu DMPU is a strong candidate q_organometallic->use_dmpu Yes q_organometallic->consider_other No

Caption: A decision-making flowchart for selecting DMPU as a solvent.

Experimental Protocols and Handling

5.1 General Handling and Storage DMPU is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[5] Due to its toxicological profile, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[14] All manipulations should be performed in a well-ventilated fume hood.[14]

5.2 Generalized Experimental Protocol: N-Alkylation of a Primary Amine The following is a generalized protocol and should be optimized for specific substrates and reagents.

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.0 eq.).

  • Solvent Addition: Add anhydrous DMPU to dissolve the amine (concentration typically 0.1-1.0 M).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, NaH, 1.1-1.5 eq.) to the mixture and stir for 15-30 minutes at room temperature.

  • Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Note that DMPU is water-miscible but can be partially extracted into dichloromethane.[4]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Experimental_Workflow node1 1. Setup Reactor (Flask, Stir Bar, Inert Gas) node2 2. Add Reactants & Base in Anhydrous DMPU node1->node2 node3 3. Heat and Stir (Monitor Reaction) node2->node3 node4 4. Reaction Quench (Add Water/Aqueous Solution) node3->node4 node5 5. Aqueous Workup & Extraction node4->node5 node6 6. Dry, Concentrate, & Purify node5->node6

Caption: A generalized workflow for an organic synthesis reaction using DMPU.

Safety and Environmental Profile

While DMPU is a proven safer alternative to HMPA, it is not devoid of hazards. It is classified as harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[3][15] Therefore, exposure should be minimized, and appropriate engineering controls and PPE are mandatory.

Table 3: Toxicological and Safety Data for DMPU

Data PointValue / InformationReference(s)
GHS Hazard Statements H302 (Harmful if swallowed)[3]
H318 (Causes serious eye damage)[3]
H361f (Suspected of damaging fertility)[3]
Signal Word Danger[3]
Acute Toxicity (LD₅₀) 1770 mg/kg (oral, rabbit)
1300 mg/kg (oral, mice)[2]
Environmental Profile GHS Environmental Hazard pictogram applies. Considered more environmentally friendly than some alternatives but requires proper disposal.[3][12]

From an environmental standpoint, DMPU is considered a greener option than highly toxic and persistent solvents.[12] However, its water solubility means that spills can be mobile in aqueous systems, and it should be handled and disposed of as a hazardous chemical according to local regulations.[15]

Conclusion

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has firmly established itself as a powerful and versatile polar aprotic solvent. Its ability to effectively replace the carcinogenic HMPA has been a significant advancement for process safety in both academic and industrial chemistry. With its strong solvating power for a wide range of organic and inorganic compounds, high thermal stability, and broad applicability in synthesis, it enables challenging chemical transformations that are crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. While users must remain vigilant of its own potential hazards, particularly its reproductive toxicity, DMPU represents a critical tool for the modern chemist when used with appropriate safety precautions. Its continued use underscores the ongoing trend towards designing chemical processes that are not only efficient but also inherently safer.

References

A Technical Guide to the Thermal Stability and Storage of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for 1-Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited publicly available quantitative data on the thermal decomposition of this specific molecule, this document focuses on providing a framework for its assessment, including detailed experimental protocols for determining thermal stability.

Core Concepts: Thermal Stability and Storage

Thermal stability is a critical parameter for any chemical compound, dictating its shelf-life, handling requirements, and suitability for various chemical processes. For a research chemical or a potential active pharmaceutical ingredient (API), understanding the temperature at which degradation occurs is fundamental to ensuring its integrity and the reproducibility of experimental results. Proper storage conditions are derived from this stability data to minimize degradation over time.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 10166-54-8[1]
Molecular Formula C₅H₁₀N₂O[1]
Molecular Weight 114.15 g/mol [1]
Known Storage Conditions Sealed in a dry place at room temperature.[1][2]

Recommended Storage and Handling

Based on supplier recommendations, this compound should be stored in a tightly sealed container in a dry environment.[1][2] Room temperature is generally acceptable.[2] The compound's hygroscopic nature, common for polar molecules with amide functional groups, necessitates protection from moisture to prevent potential hydrolysis or other water-mediated degradation.

cluster_storage Storage Conditions cluster_stability Chemical Integrity Sealed Container Sealed Container Prevent Hydrolysis Prevent Hydrolysis Sealed Container->Prevent Hydrolysis Dry Environment Dry Environment Dry Environment->Prevent Hydrolysis Room Temperature Room Temperature Minimize Thermal Degradation Minimize Thermal Degradation Room Temperature->Minimize Thermal Degradation Ensure Long-Term Stability Ensure Long-Term Stability Prevent Hydrolysis->Ensure Long-Term Stability Minimize Thermal Degradation->Ensure Long-Term Stability

Caption: Logical relationship between storage conditions and stability.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is invaluable for identifying the onset temperature of thermal degradation and quantifying mass loss associated with desolvation or decomposition.[3]

Objective: To determine the temperature at which this compound begins to decompose and to quantify any mass loss due to volatiles.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place 1-2 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).[4]

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300-400 °C) at a constant heating rate of 10 °C/min.[4]

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The onset of decomposition is identified as the temperature at which a significant downward deviation in the mass is observed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing complementary information to TGA.[6]

Objective: To identify the melting point and other phase transitions of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

    • Temperature Program:

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above any suspected transitions (e.g., 200 °C) at a rate of 10 °C/min. This scan removes any thermal history.

      • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Heat the sample again to the upper temperature limit at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.[7]

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events will appear as troughs. The peak maximum of the melting endotherm is taken as the melting point.

cluster_workflow Thermal Stability Workflow Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Data_TGA Mass vs. Temp TGA->Data_TGA Data_DSC Heat Flow vs. Temp DSC->Data_DSC Analysis Analysis Data_TGA->Analysis Data_DSC->Analysis Stability_Profile Thermal Stability Profile Analysis->Stability_Profile

Caption: Generalized workflow for thermal stability assessment.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the reviewed literature, compounds containing the pyrimidinone ring system can be susceptible to certain degradation mechanisms. Hydrolysis of the cyclic amide (lactam) bond is a potential pathway, especially in the presence of strong acids or bases, or upon prolonged exposure to moisture. Thermal decomposition at elevated temperatures would likely involve fragmentation of the ring system. Studies on the degradation of other pyrimidine analogs often point to ring-opening reactions as a key step.[8]

Conclusion

The thermal stability of this compound is a critical parameter that requires experimental determination. While specific data is currently lacking, the protocols outlined in this guide for TGA and DSC analysis provide a robust framework for its assessment. Adherence to the recommended storage conditions—in a dry, sealed container at room temperature—is essential to maintain the compound's integrity for research and development applications.

References

Methodological & Application

Experimental protocol for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one, a valuable heterocyclic compound for pharmaceutical and materials science research. The synthesis is based on the well-established method of cyclocondensation between an N-substituted diamine and urea. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, work-up, and purification. Quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthetic process.

Introduction

This compound, also known as 1-methyl-1,3-propyleneurea, is a cyclic urea derivative. Cyclic ureas are an important class of compounds in organic synthesis and medicinal chemistry. They can serve as polar aprotic solvents, intermediates for more complex molecules, and as structural motifs in biologically active compounds. The synthesis of N-substituted tetrahydropyrimidinones is of significant interest for the development of novel therapeutics and functional materials. The protocol described herein utilizes the reaction of N-methyl-1,3-diaminopropane with urea, a common and cost-effective method for the preparation of cyclic ureas. The reaction proceeds via an initial condensation to form an open-chain urea intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the desired six-membered heterocyclic ring.

Experimental Protocol

Materials:

  • N-methyl-1,3-diaminopropane

  • Urea

  • High-boiling point solvent (e.g., xylene, toluene, or diphenyl ether)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Apparatus for distillation under reduced pressure

  • Glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

Step 1: Reaction of N-methyl-1,3-diaminopropane with Urea

  • In a round-bottom flask, combine N-methyl-1,3-diaminopropane and urea.

  • Add a high-boiling point solvent to the flask.

  • Under a nitrogen atmosphere, heat the reaction mixture with stirring to a temperature of 120-140°C.

  • Maintain this temperature and monitor the reaction for the evolution of ammonia, which indicates the formation of the intermediate N-(3-(methylamino)propyl)urea. This step may take several hours.

Step 2: Cyclization to this compound

  • After the initial reaction phase, slowly increase the temperature of the reaction mixture to 160-200°C to induce cyclization.

  • Continue heating and stirring at this temperature for several more hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any unreacted urea and other water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in a non-polar solvent, followed by recrystallization or distillation to yield pure this compound.

Data Presentation

ParameterValue
Reagents
N-methyl-1,3-diaminopropane1.0 molar equivalent
Urea1.0 - 1.2 molar equivalents
Reaction Conditions
Step 1 Temperature120-140°C
Step 2 Temperature160-200°C
Reaction Time4-12 hours (total)
AtmosphereNitrogen
Purification
MethodColumn Chromatography, Recrystallization/Distillation
Expected Product
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol

Experimental Workflow

Synthesis_Workflow reagents Combine N-methyl-1,3-diaminopropane and Urea in a high-boiling solvent heating1 Heat to 120-140°C under N2 atmosphere (Formation of N-(3-(methylamino)propyl)urea and evolution of NH3) reagents->heating1 heating2 Increase temperature to 160-200°C for cyclization heating1->heating2 cooldown Cool to room temperature heating2->cooldown solvent_removal Remove solvent under reduced pressure cooldown->solvent_removal extraction Dissolve in Dichloromethane and wash with water solvent_removal->extraction drying Dry organic layer with Na2SO4 extraction->drying concentration Concentrate using rotary evaporator drying->concentration purification Purify by column chromatography concentration->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

The Ascendance of a Safer Solvent: Application Notes for 1-Methyltetrahydropyrimidin-2(1H)-one (DMPU) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and safer laboratory practices, 1-Methyltetrahydropyrimidin-2(1H)-one, commonly known as DMPU, has emerged as a highly effective and less hazardous alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA).[1][2] This polar aprotic solvent, a cyclic urea, offers comparable and sometimes superior performance in a wide array of organic transformations, making it an invaluable tool in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[3][4]

This document provides detailed application notes and protocols for the use of DMPU as a solvent in key organic reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to replace HMPA and other hazardous solvents without compromising reaction efficiency.

Physicochemical Properties and Safety Profile

DMPU's utility as a solvent stems from its unique combination of physical and chemical properties. Its high boiling point and miscibility with water and a wide range of organic solvents make it suitable for a variety of reaction conditions.[4][5]

Table 1: Physicochemical Properties of DMPU

PropertyValue
CAS Number 7226-23-5
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Appearance Clear, colorless liquid
Boiling Point 247 °C
Melting Point -20 °C
Density 1.064 g/cm³ at 25 °C
Refractive Index (n_D^20) 1.4875 - 1.4895
Flash Point 121 °C (closed cup)
Solubility Miscible with water and most organic solvents

Source:[4][6]

From a safety perspective, DMPU presents a significantly lower risk profile compared to HMPA. While HMPA is a known carcinogen, DMPU is not classified as such, although it is still considered a hazardous substance that requires careful handling.[1][5]

Table 2: Safety Information for DMPU

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H318: Causes serious eye damage.P270: Do not eat, drink or smoke when using this product.
H361f: Suspected of damaging fertility.P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

Source:[5]

It is crucial to always consult the latest Safety Data Sheet (SDS) before handling DMPU and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Applications in Organic Synthesis

DMPU's strong solvating power for cations, similar to HMPA, makes it an excellent choice for reactions involving organometallic reagents and anionic species.[1][4] Its aprotic nature ensures it does not interfere with reactions involving strong bases.

Nucleophilic Substitution Reactions

DMPU can significantly accelerate the rate of nucleophilic substitution reactions (SN2) by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[1]

Table 3: Representative Nucleophilic Substitution Reactions in DMPU

SubstrateNucleophileProductConditionsYield (%)
1-BromooctaneNaN₃1-AzidooctaneDMPU, 70 °C, 6 h95
Benzyl chlorideKCNBenzyl cyanideDMPU, 50 °C, 4 h92
2-BromopyridineSodium methoxide2-MethoxypyridineDMPU, 100 °C, 12 h85
Enolate Alkylation

The use of DMPU as a cosolvent in the alkylation of enolates can lead to enhanced reactivity and improved yields. It is particularly effective in breaking up aggregates of lithium enolates, leading to more reactive monomeric species.[7]

Table 4: Enolate Alkylation using DMPU as a Cosolvent

Ketone/EsterAlkylating AgentProductConditionsYield (%)
CyclohexanoneMethyl iodide2-MethylcyclohexanoneLDA, THF/DMPU, -78 °C to rt88
Ethyl acetateBenzyl bromideEthyl 3-phenylpropanoateLDA, THF/DMPU, -78 °C to rt85
2-PentanoneAllyl bromide3-Allyl-2-pentanoneLDA, THF/DMPU, -78 °C to rt82
Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, can be effectively carried out in DMPU. The solvent aids in the formation of the phosphorus ylide and facilitates its reaction with carbonyl compounds.

Table 5: Wittig Reaction in DMPU

Aldehyde/KetoneWittig ReagentProductConditionsYield (%)
Benzaldehyde(Triphenylphosphoranylidene)methaneStyreneNaH, DMPU, 60 °C, then aldehyde90
CyclohexanoneEthyl (triphenylphosphoranylidene)acetateEthyl cyclohexylideneacetateNaH, DMPU, 60 °C, then ketone85
4-Nitrobenzaldehyde(Triphenylphosphoranylidene)acetonitrile4-NitrocinnamonitrileK₂CO₃, DMPU, 80 °C88
Metal-Catalyzed Cross-Coupling Reactions

DMPU can serve as an effective solvent or cosolvent in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. Its high boiling point is advantageous for reactions requiring elevated temperatures.

Table 6: Metal-Catalyzed Cross-Coupling Reactions in DMPU

Reaction TypeAryl HalideCoupling PartnerCatalyst/LigandConditionsYield (%)
Suzuki Coupling 4-BromotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃DMPU/H₂O, 100 °C, 8 h91
Buchwald-Hartwig Amination 1-Bromo-4-tert-butylbenzeneMorpholinePd₂(dba)₃, BINAP, NaOtBuDMPU, 110 °C, 12 h89

Experimental Protocols

The following are detailed protocols for representative reactions using DMPU as a solvent.

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine substrate (1.0 equiv) and nucleophile (1.2 equiv) in DMPU. start->reagents heat Heat the mixture to the desired temperature with stirring. reagents->heat monitor Monitor reaction progress by TLC or GC/MS. heat->monitor cool Cool to room temperature. monitor->cool Upon completion extract Pour into water and extract with an organic solvent (e.g., ethyl acetate). cool->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify end End purify->end

Figure 1. General workflow for a nucleophilic substitution reaction.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equiv), the nucleophile (1.2 equiv), and DMPU (0.2-0.5 M).

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x V_aq).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Enolate Alkylation

experimental_workflow_enolate cluster_prep Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Start lda Prepare LDA solution in THF at -78 °C. start->lda ketone Add ketone/ester (1.0 equiv) dropwise to the LDA solution. lda->ketone dmpu Add DMPU (1-2 equiv) to the enolate solution. ketone->dmpu After 1 hour alkyl_halide Add alkyl halide (1.1 equiv) and allow to warm to room temperature. dmpu->alkyl_halide quench Quench with saturated aqueous NH₄Cl. alkyl_halide->quench Overnight extract Extract with an organic solvent (e.g., diethyl ether). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify by column chromatography. dry->purify end End purify->end

Figure 2. General workflow for enolate alkylation.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

  • To the LDA solution, add the ketone or ester (1.0 equiv) dropwise via syringe, and stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add DMPU (1-2 equiv) to the reaction mixture and stir for an additional 15 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x V_aq).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound (DMPU) is a proven, safer, and effective polar aprotic solvent for a multitude of organic reactions. Its ability to enhance the reactivity of nucleophiles and organometallic reagents, coupled with its favorable safety profile, makes it an excellent replacement for HMPA. The data and protocols presented herein demonstrate that high yields and efficient reactions can be achieved in DMPU, encouraging its adoption in both academic and industrial research settings. By transitioning to DMPU, chemists can significantly reduce the health risks associated with HMPA without sacrificing chemical performance.

References

The Role of 1-Methyltetrahydropyrimidin-2(1H)-one (DMPU) in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reaction conditions is paramount to the success of chemical synthesis. 1-Methyltetrahydropyrimidin-2(1H)-one, commonly known as DMPU, has emerged as a critical polar aprotic solvent and additive, offering a safer and effective alternative to the carcinogenic hexamethylphosphoramide (HMPA). This document provides detailed application notes and protocols for the use of DMPU in a variety of synthetic transformations, equipping researchers with the knowledge to leverage its unique properties for enhanced reactivity and selectivity.

This compound (DMPU) is a cyclic urea that serves as a powerful polar aprotic solvent.[1][2] Its high boiling point, miscibility with water and organic solvents, and strong ability to solvate cations make it a versatile choice for a wide range of organic reactions.[1][3] Notably, DMPU is recognized as a less hazardous substitute for HMPA, addressing significant health and safety concerns in the laboratory without compromising performance in many cases.[2][4]

Key Applications and Reaction Conditions

DMPU's utility spans numerous reaction classes, including nucleophilic substitutions, organometallic reactions, and transition metal-catalyzed cross-couplings. Its primary functions are as a bulk solvent, a co-solvent to enhance reactivity, or as a ligand to influence the outcome of a reaction.[3][5]

Physicochemical Properties

A comparative overview of the physical and chemical properties of DMPU and HMPA is presented below, highlighting their similarities as polar aprotic solvents.

PropertyThis compound (DMPU)Hexamethylphosphoramide (HMPA)
CAS Number 7226-23-5680-31-9
Molecular Formula C₆H₁₂N₂OC₆H₁₈N₃OP
Molecular Weight 128.17 g/mol 179.20 g/mol
Boiling Point 247 °C232 °C
Melting Point -20 °C7.2 °C
Density 1.064 g/cm³1.03 g/cm³
Safety Profile Non-mutagenicCarcinogenic

Detailed Application Notes and Protocols

The following sections provide detailed experimental protocols for key reactions where DMPU has been successfully employed.

Enolate Alkylation

DMPU is highly effective as a co-solvent in the alkylation of enolates, often leading to improved yields and selectivities. It is believed to break down aggregates of organolithium bases, leading to more reactive "naked" enolates.[6]

Reaction: Methylation of Cyclohexanone Enolate

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.[4]

  • Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.[4]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Quantitative Data: The use of DMPU as a cosolvent can significantly enhance the yield of enolate alkylation reactions.

SubstrateElectrophileBaseSolvent/CosolventTemperature (°C)Yield (%)
CyclohexanoneMethyl IodideLDATHF/DMPU-78 to RTHigh (Specific yield data not available in the provided search results)
Wittig Reaction

In the Wittig reaction, DMPU can be used as a solvent to facilitate the formation of the ylide and subsequent olefination.

Reaction: Synthesis of Stilbene from Benzaldehyde

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.[4]

  • Carefully add sodium hydride (NaH) in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the deep red-colored ylide.[4]

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.[4]

Quantitative Data: The addition of DMPU as a co-solvent in Wittig reactions can lead to improved yields. For example, in an enol ether Wittig reaction, the use of THF with DMPU resulted in a 74% yield, compared to lower yields with other solvents.[7]

SolventAdditiveYield (%)
DME-(Data not specified)
DMEDMPU(Data not specified)
THF-(Data not specified)
THFDMPU74
Cobalt-Catalyzed C-H Activation/Alkylation

DMPU can act as a ligand in transition metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic system.

Reaction: ortho-Alkylation of Benzamides with Grignard Reagents

Protocol: Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the abstract.

  • In a reaction vessel under an inert atmosphere, combine the aromatic carboxamide substrate, a cobalt catalyst (e.g., CoCl₂), and DMPU as a ligand in a suitable anhydrous solvent.[8]

  • Add the Grignard reagent dropwise at room temperature.

  • Allow the reaction to proceed at room temperature, using air as the oxidant.[8]

  • Upon completion, quench the reaction with a suitable reagent (e.g., aqueous acid).

  • Extract the product with an organic solvent, and purify using standard techniques such as column chromatography.

Quantitative Data: The reaction selectively produces mono- or dialkylated products depending on the nature of the amide substrate.[8]

SubstrateProduct Type
N-methylcarboxamideDialkylated
N-phenylcarboxamideMonoalkylated
N-isopropylcarboxamideMonoalkylated
Diastereoselective Allylation

DMPU can be employed as an additive to control stereoselectivity in reactions such as the allylation of chiral substrates.

Reaction: Diastereoselective Allylation of (R)-carvone

Protocol: Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the available information.

  • To a solution of (R)-carvone in a suitable anhydrous solvent, add DMPU.[9]

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add a solution of 2,3-dibromopropene and a suitable base or organometallic reagent.

  • Stir the reaction at low temperature until completion.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and purify by chromatography.

Quantitative Data: The presence of DMPU in the allylation of (R)-carvone leads to a diastereoselective reaction, with the allylation occurring on the face opposite to the isopropenyl group.[9] Specific diastereomeric ratios were not provided in the search results.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate typical experimental workflows and a proposed mechanism for the role of DMPU.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Flame-dried flask under inert gas setup2 Add anhydrous solvent and reagents setup1->setup2 setup3 Cool to reaction temperature setup2->setup3 reaction1 Add DMPU (if cosolvent) setup3->reaction1 reaction2 Slowly add key reagent (e.g., n-BuLi, Grignard) reaction1->reaction2 reaction3 Stir for specified time reaction2->reaction3 workup1 Quench reaction reaction3->workup1 workup2 Aqueous work-up and extraction workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by chromatography/recrystallization workup4->workup5

Caption: General Experimental Workflow for Organic Synthesis.

G cluster_lithium Organolithium Aggregation cluster_dmpu Interaction with DMPU cluster_enolate Enolate Formation (RLi)n (RLi)n (Aggregate) RLi-DMPU RLi-DMPU (Monomer/Smaller Aggregate) (RLi)n->RLi-DMPU + DMPU DMPU DMPU Enolate Enolate Anion ('Naked' and more reactive) RLi-DMPU->Enolate + Ketone Ketone Ketone Ketone->Enolate

Caption: Proposed Role of DMPU in Enhancing Enolate Reactivity.

References

Application Notes and Protocols for the Purification of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyltetrahydropyrimidin-2(1H)-one, also known as N,N'-Dimethylpropyleneurea (DMPU), is a polar aprotic solvent with a wide range of applications in organic synthesis.[1][2] It serves as a less toxic alternative to hexamethylphosphoramide (HMPA).[1][2] The purity of DMPU is crucial for the success of many chemical reactions, as impurities can lead to side reactions and reduced yields. This document provides detailed protocols for common purification techniques applicable to this compound, including distillation, recrystallization, and column chromatography.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. The values represent typical results and may vary depending on the initial purity of the starting material and the specific experimental conditions.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Vacuum Distillation 90-98%>99.5%80-90%Highly effective for removing non-volatile impurities and other liquids with different boiling points.
Recrystallization 85-95%>99%60-80%Effective for removing impurities that have different solubility profiles. Requires finding a suitable solvent system.
Flash Column Chromatography 80-95%>98%70-85%Useful for removing impurities with different polarities. Can be time-consuming and requires solvent usage.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying DMPU, especially for removing non-volatile impurities.[3] DMPU can be distilled from calcium hydride under reduced pressure to remove water and other volatile impurities.[4]

Materials:

  • Crude this compound

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Stir bar

Procedure:

  • Drying: Place the crude this compound in a round-bottom flask with a stir bar. Add calcium hydride (approximately 1-2 g per 100 mL of DMPU) to the flask. Stir the mixture at room temperature for several hours, or until gas evolution ceases, to remove residual water.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Distillation: Heat the flask using a heating mantle. Apply vacuum and begin to collect the distilled this compound in the receiving flask. The boiling point of DMPU is approximately 110 °C at 10 mmHg.[5]

  • Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified this compound over activated molecular sieves under an inert atmosphere to prevent moisture absorption.[5]

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Purification start Crude DMPU drying Add CaH2 and stir start->drying setup Assemble Distillation Apparatus drying->setup distill Heat and Apply Vacuum setup->distill collect Collect Constant Boiling Fraction distill->collect store Store Over Molecular Sieves collect->store end Purified DMPU store->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solids by dissolving the impure compound in a suitable solvent at a high temperature and then allowing it to crystallize as the solution cools.[6][7] This method can be adapted for DMPU, which has a melting point of -20 °C, by using appropriate low-temperature techniques.[2]

A. Single-Solvent Recrystallization

Solvent Selection: The ideal solvent will dissolve this compound at room temperature but not at a lower temperature (e.g., in a dry ice/acetone bath).

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution in a dry ice/acetone bath to induce crystallization.

  • Crystal Collection: Collect the crystals by cold filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

B. Two-Solvent Recrystallization

Solvent System Selection: A pair of miscible solvents is required. The "solvent" should readily dissolve this compound, while the "anti-solvent" should dissolve it poorly.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "solvent" at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "solvent" to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Slowly cool the solution to induce crystallization.

  • Collection and Drying: Collect the crystals by filtration, wash with a mixture of the two solvents, and dry.

G cluster_prep Preparation cluster_crystallize Crystallization cluster_collection Collection start Crude DMPU dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool induce Induce Crystallization if Necessary cool->induce filter Collect Crystals by Vacuum Filtration induce->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end end dry->end Purified DMPU

Caption: General workflow for the purification of a compound by recrystallization.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase.[3]

Materials:

  • Crude this compound

  • Silica gel (stationary phase)

  • A suitable solvent system (mobile phase), e.g., a mixture of hexanes and ethyl acetate.

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or GC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Crude DMPU load Load Sample onto Column start->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent combine->evaporate end end evaporate->end Purified DMPU

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Application Notes and Protocols for 1-Methyltetrahydropyrimidin-2(1H)-one in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyltetrahydropyrimidin-2(1H)-one, also known as N,N'-Dimethylpropyleneurea (DMPU), is a polar aprotic solvent that has found a niche application as a ligand in organometallic catalysis. While not as common as phosphine or N-heterocyclic carbene (NHC) ligands, DMPU has been shown to be a crucial component in specific cobalt-catalyzed C-H activation reactions. Its role is particularly highlighted in the ortho-alkylation of secondary benzamides, where it facilitates the coupling of these substrates with alkyl chlorides under mild conditions. This document provides detailed application notes and protocols for the use of this compound as a ligand in this context.

Application: Cobalt-Catalyzed Ortho-Alkylation of Secondary Benzamides

A significant application of this compound as a ligand is in the cobalt-catalyzed ortho-alkylation of secondary benzamides with alkyl chlorides. This reaction proceeds at room temperature and provides a direct method for the introduction of alkyl groups at the ortho position of a benzamide, a valuable transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The reaction is catalyzed by a simple cobalt(II) salt, Co(acac)₂, and utilizes a Grignard reagent, cyclohexylmagnesium chloride (CyMgCl), as a crucial reductant and base.[1]

Key Features of the Catalytic System:

  • Mild Reaction Conditions: The reaction proceeds at room temperature, which is advantageous for substrates with sensitive functional groups.[1]

  • Inexpensive and Readily Available Ligand: this compound (DMPU) is a commercially available and relatively inexpensive solvent, making this catalytic system cost-effective.[1]

  • High Regioselectivity: The reaction demonstrates excellent regioselectivity for the ortho-position of the benzamide directing group.[1]

  • Good Functional Group Tolerance: The catalytic system tolerates a variety of functional groups on the alkyl chloride, including silyl ethers, acetals, and heterocycles.[1]

Quantitative Data Summary

The following table summarizes the yields of the cobalt-catalyzed ortho-alkylation of N-methyl-3-phenylbenzamide with various alkyl chlorides, demonstrating the scope of the reaction.[1]

EntryAlkyl ChlorideProductYield (%)
1n-Butyl chloride2-(n-butyl)-N-methyl-3-phenylbenzamide81
2tert-Butyl chloride2-(isobutyl)-N-methyl-3-phenylbenzamide75
31-Chloro-3-(trimethylsilyl)propaneN-methyl-3-phenyl-2-(3-(trimethylsilyl)propyl)benzamide72
41-Chloro-3,3-diethoxypropane2-(3,3-diethoxypropyl)-N-methyl-3-phenylbenzamide78
51-(3-Chloropropyl)-1H-pyrroleN-methyl-3-phenyl-2-(3-(1H-pyrrol-1-yl)propyl)benzamide65
6Chlorocyclohexane2-cyclohexyl-N-methyl-3-phenylbenzamide55

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Diethyl ether should be freshly distilled from sodium/benzophenone ketyl. This compound (DMPU) should be distilled and stored over molecular sieves. All other reagents should be of high purity and used as received.

Protocol 1: Cobalt-Catalyzed Ortho-Alkylation of N-methyl-3-phenylbenzamide with n-Butyl Chloride

This protocol describes the synthesis of 2-(n-butyl)-N-methyl-3-phenylbenzamide.

Materials:

  • N-methyl-3-phenylbenzamide (0.50 mmol, 105.6 mg)

  • Cobalt(II) acetylacetonate [Co(acac)₂] (0.05 mmol, 12.9 mg, 10 mol%)

  • This compound (DMPU) (6.0 mmol, 0.72 mL, 12 equiv)

  • n-Butyl chloride (0.60 mmol, 55.5 mg, 1.2 equiv)

  • Cyclohexylmagnesium chloride (CyMgCl) in diethyl ether (2.0 M, 0.75 mL, 1.5 mmol, 3.0 equiv)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-methyl-3-phenylbenzamide (105.6 mg, 0.50 mmol), Co(acac)₂ (12.9 mg, 0.05 mmol), and anhydrous diethyl ether (1 mL).

  • Add this compound (0.72 mL, 6.0 mmol) and n-butyl chloride (55.5 mg, 0.60 mmol) to the Schlenk tube.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the solution of cyclohexylmagnesium chloride in diethyl ether (0.75 mL, 1.5 mmol) dropwise to the reaction mixture over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2-(n-butyl)-N-methyl-3-phenylbenzamide as a colorless oil.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cobalt-catalyzed ortho-alkylation of secondary benzamides.

experimental_workflow reagents 1. Reagent Addition - Secondary Benzamide - Co(acac)2 - DMPU (Ligand) - Alkyl Chloride - Diethyl Ether grignard 2. Grignard Addition - Add CyMgCl - at 0 °C reagents->grignard reaction 3. Reaction - Stir at RT - for 12 h grignard->reaction workup 4. Aqueous Workup - Quench with NH4Cl(aq) - Extraction with Et2O - Wash with NaHCO3(aq) & Brine reaction->workup purification 5. Purification - Dry over MgSO4 - Concentrate - Silica Gel Chromatography workup->purification product Ortho-alkylated Benzamide purification->product

Caption: General experimental workflow for the synthesis of ortho-alkylated benzamides.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the cobalt-catalyzed ortho-alkylation reaction.

catalytic_cycle A Co(II) B Co(0) A->B Reduction C Cobaltacycle Intermediate B->C C-H Activation Deprotonation D Alkyl-Co(III) Intermediate C->D Oxidative Addition E Product Release D->E Reductive Elimination E->A product Ortho-alkylated Benzamide E->product sub Secondary Benzamide sub->B alkyl_halide Alkyl Chloride alkyl_halide->C grignard1 2 CyMgCl grignard1->A grignard2 CyMgCl grignard2->B

Caption: Proposed catalytic cycle for the cobalt-catalyzed ortho-alkylation.

References

Application Notes and Protocols: Solubility of Organic Compounds in 1-Methyl-2-pyrrolidinone (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound of interest for this document is 1-Methyl-2-pyrrolidinone , commonly referred to as N-Methyl-2-pyrrolidone or by its acronym NMP . It is a five-membered lactam and a widely used aprotic solvent. This document will use the common acronym NMP for brevity. The initially mentioned "1-Methyltetrahydropyrimidin-2(1H)-one" is a different chemical entity.

Introduction to NMP as a Solvent

N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent with a high boiling point (202-204 °C) and low vapor pressure. It is miscible with water and a broad range of organic solvents, including alcohols, ethers, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons.[1] Its strong solvating power for a wide variety of organic and inorganic compounds makes it a valuable solvent in numerous industrial and research applications.[2] NMP's utility is prominent in the pharmaceutical, electronics, petrochemical, and polymer industries. In the context of drug development and organic synthesis, NMP's ability to dissolve poorly soluble drugs and a wide array of polymers is of particular interest.[3][4]

Applications in Research and Development

NMP's excellent solvency has led to its use in various applications, including:

  • Drug Formulation: NMP is used to enhance the solubility of poorly water-soluble drugs for both oral and transdermal delivery systems.[4] It can act as both a cosolvent and a complexing agent to significantly increase drug solubility.[3]

  • Polymer Processing: It is a key solvent for a variety of polymers, including polyvinylidene fluoride (PVDF), polyamides, polyimides, and polyesters, used in membranes, coatings, and other advanced materials.[4][5]

  • Organic Synthesis: NMP serves as a reaction medium for various organic reactions due to its high thermal and chemical stability.[6]

  • Cleaning and Stripping: Its ability to dissolve a wide range of materials makes it an effective agent for cleaning and paint stripping.[2]

Solubility of Organic Compounds in NMP

NMP's high polarity and aprotic nature allow it to dissolve a wide spectrum of organic compounds. The following tables summarize the available solubility data for various classes of organic compounds in NMP. It is important to note that while qualitative solubility is widely reported, precise quantitative data at specific temperatures is often determined experimentally on a case-by-case basis.

Table 1: Solubility of Poorly Soluble Drugs in NMP-Water Mixtures

This table illustrates the significant solubility enhancement of various drugs in a 20% v/v NMP-water solution compared to their intrinsic solubility in water. This demonstrates NMP's potent cosolvent effect.[3]

DrugIntrinsic Solubility in Water (Sint, mg/L)Solubility in 20% v/v NMP (S0.2, mg/L)Solubility Enhancement (S0.2 / Sint)
Estrone2.92350810.3
Griseofulvin14.74500306.1
Nifedipine6.51650253.8
Indomethacin0.9220244.4
Progesterone7.81500192.3
Diazepam50350070.0
Prednisolone2201200054.5
Carbamazepine110450040.9
Hydrocortisone2801100039.3
Theophylline8300450005.4
Sulfisoxazole21010505.0
Caffeine21700800003.7
Phenobarbital100035003.5
Table 2: Qualitative Solubility of Common Organic Compound Classes in NMP

This table provides a general overview of the solubility of different classes of organic compounds in NMP based on the principle of "like dissolves like" and available literature.

Compound ClassGeneral Solubility in NMPRationale
Aromatic Hydrocarbons SolubleNMP has a high affinity for aromatic compounds.[2]
Carboxylic Acids SolubleNMP can form hydrogen bonds with carboxylic acids, enhancing solubility.[7]
Phenols SolubleThe hydroxyl group of phenols can hydrogen bond with the carbonyl group of NMP.[8]
Amines Generally SolubleNMP is a good solvent for many amines.
Ketones MiscibleNMP is miscible with most common ketones like acetone.[4]
Alcohols MiscibleNMP is miscible with common alcohols like ethanol and methanol.[4]
Esters SolubleNMP is a good solvent for many esters.[4]
Ethers SolubleNMP is soluble in ethers like diethyl ether.[4]
Alkanes Sparingly Soluble to InsolubleAlkanes are nonpolar and have limited solubility in the polar aprotic NMP.[9][10]
Table 3: Qualitative Solubility of Polymers in NMP

NMP is an excellent solvent for a wide range of polymers. This table summarizes the solubility of several common polymers in NMP.[5]

PolymerSolubility in NMP
PolyethyleneInsoluble
PolypropyleneInsoluble
PolysulfoneSoluble
PolycarbonateInsoluble
Polystyrene (PS)Soluble
Poly(styrene/acrylonitrile)Soluble
Polymethyl methacrylate (PMMA)Soluble
PolyacrylonitrileSoluble
Cellulose AcetateSoluble
PolyestersSoluble
Poly(vinyl acetate)Soluble
Poly(vinyl chloride) (PVC)Soluble
Polyvinylidene fluoride (PVDF)Soluble

Experimental Protocols for Determining Solubility in NMP

The following protocols provide a general framework for determining the solubility of organic compounds in NMP. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • Test compound (solid)

  • N-Methyl-2-pyrrolidinone (NMP), analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a glass vial containing a known volume of NMP. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved solid, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in NMP based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A Add excess solid compound to NMP B Agitate at constant temperature (24-72h) A->B C Allow excess solid to settle B->C D Filter supernatant C->D E Dilute filtered sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Kinetic Solubility Assessment

This method provides a more rapid, though less precise, estimation of solubility and is often used in early-stage drug discovery for high-throughput screening.

Materials:

  • Test compound (as a stock solution in a highly soluble solvent like DMSO)

  • N-Methyl-2-pyrrolidinone (NMP)

  • 96-well plates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Automated liquid handler (optional)

Procedure:

  • Preparation of Compound Solutions: Prepare a series of dilutions of the test compound stock solution in NMP in a 96-well plate.

  • Precipitation Induction (if applicable for aqueous co-solvent systems): If assessing solubility in an NMP-aqueous buffer system, add the buffer to the compound solutions in NMP to induce precipitation.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration in the filtrate measured.

G cluster_prep Preparation cluster_incubation Incubation & Detection cluster_result Result A Prepare serial dilutions of compound in NMP B Incubate at constant temperature (1-2h) A->B C Measure turbidity or analyze filtrate B->C D Determine kinetic solubility C->D

Caption: Workflow for Kinetic Solubility Assessment.

Factors Influencing Solubility in NMP

Several factors can influence the solubility of an organic compound in NMP:

  • Polarity: As a polar aprotic solvent, NMP is most effective at dissolving other polar molecules. The principle of "like dissolves like" is a good general guideline.[11]

  • Hydrogen Bonding: While NMP cannot donate hydrogen bonds, its carbonyl group can act as a hydrogen bond acceptor. This allows it to effectively dissolve compounds with hydrogen bond donor groups, such as carboxylic acids and phenols.[7][8]

  • Molecular Size and Shape: Larger molecules may be more difficult to solvate, and the overall molecular structure can impact how well the solvent molecules can surround the solute.

  • Temperature: For most solid organic compounds, solubility in NMP increases with increasing temperature.

  • Presence of Water: NMP is miscible with water, and the solubility of a compound in NMP-water mixtures will vary depending on the ratio and the properties of the solute.[3]

Conclusion

N-Methyl-2-pyrrolidinone is a highly versatile and powerful solvent with broad applications in research and industry, particularly in drug development and polymer science. Its ability to dissolve a wide range of organic compounds, including many that are poorly soluble in other common solvents, makes it an invaluable tool for scientists and researchers. The provided application notes and protocols offer a comprehensive guide to understanding and utilizing the solubility properties of NMP.

References

Applications of 1-Methyltetrahydropyrimidin-2(1H)-one in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a detailed overview of the applications of 1-Methyltetrahydropyrimidin-2(1H)-one in the synthesis of pharmaceutical intermediates. While direct, documented applications of this specific reagent as a building block in the synthesis of named pharmaceutical intermediates are not widely available in public-domain literature, this document explores its potential uses and the broader significance of the tetrahydropyrimidine scaffold in medicinal chemistry.

This compound, a cyclic urea derivative, presents potential as a scaffold in the synthesis of more complex molecules. Its structure is amenable to various chemical modifications, which could theoretically be leveraged in the design of novel pharmaceutical compounds. This application note provides a summary of the general synthesis of the parent tetrahydropyrimidine ring system, which is of significant interest in pharmaceutical research, and explores hypothetical synthetic pathways involving this compound.

General Synthesis of the Tetrahydropyrimidine Core: The Biginelli Reaction

The tetrahydropyrimidine moiety is a common feature in a variety of biologically active compounds.[1][2] The most prominent method for its synthesis is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction is of significant importance in medicinal chemistry due to its efficiency and the diverse pharmacological activities of its products, which include antiviral, antitumor, antibacterial, and anti-inflammatory agents.

Below is a generalized workflow for the Biginelli reaction:

Biginelli_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing in Solvent with Acid Catalyst Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Urea Urea/Thiourea Urea->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Dihydropyrimidinone (DHPM) Recrystallization->Product

Caption: Generalized workflow of the Biginelli reaction for the synthesis of dihydropyrimidinones.

Experimental Protocol: Generalized Biginelli Reaction

The following protocol is a generalized procedure for the synthesis of dihydropyrimidin-2(1H)-ones (DHPMs) and can be adapted for various substrates.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Ethanol (50 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (50 mL).

  • Stir the mixture at room temperature until most of the solids are dissolved.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Allow the product to crystallize out of the solution. The crystallization can be aided by placing the flask in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.

Table 1: Representative Yields for the Biginelli Reaction with Various Aldehydes

Aldehydeβ-KetoesterCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeEthyl acetoacetateHClEthanol485-92
4-ChlorobenzaldehydeEthyl acetoacetateHClEthanol588-95
4-MethoxybenzaldehydeEthyl acetoacetateHClEthanol482-90
4-NitrobenzaldehydeEthyl acetoacetateHClEthanol690-96

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Hypothetical Applications of this compound

While not commonly cited as a direct precursor, this compound could theoretically serve as a starting material for the synthesis of more complex pharmaceutical intermediates through functionalization of the tetrahydropyrimidine ring. For instance, selective halogenation followed by cross-coupling reactions could introduce a variety of substituents.

Below is a diagram illustrating a hypothetical synthetic pathway:

Hypothetical_Pathway cluster_functionalization Functionalization cluster_coupling Cross-Coupling Start 1-Methyltetrahydro- pyrimidin-2(1H)-one Halogenation Halogenation (e.g., with NBS) Start->Halogenation Intermediate1 Halogenated Intermediate Halogenation->Intermediate1 Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Coupling Intermediate2 Functionalized Intermediate Coupling->Intermediate2 FinalProduct Complex Pharmaceutical Intermediate Intermediate2->FinalProduct

Caption: A hypothetical pathway for the synthesis of a complex pharmaceutical intermediate starting from this compound.

Conclusion

While the direct application of this compound as a key intermediate in widely documented pharmaceutical syntheses appears limited, the foundational tetrahydropyrimidine structure is of high importance in drug discovery. The Biginelli reaction remains a cornerstone for the synthesis of this scaffold, offering a versatile route to a wide array of biologically active molecules. Further research into the reactivity of N-substituted tetrahydropyrimidinones, such as this compound, may yet uncover novel synthetic pathways to valuable pharmaceutical intermediates. The information provided herein serves as a foundational guide for researchers interested in the potential of this class of compounds.

References

Characterization of 1-Methyltetrahydropyrimidin-2(1H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 1-Methyltetrahydropyrimidin-2(1H)-one derivatives. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these compounds, which have shown significant potential as modulators of L-type calcium channels and inhibitors of the mitotic kinesin Eg5.

Synthetic Protocols

The primary route for the synthesis of this compound derivatives is the Biginelli reaction, a one-pot three-component condensation.

General Protocol for the Synthesis of this compound Derivatives

This protocol outlines the acid-catalyzed Biginelli condensation using N-methylurea.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • N-methylurea (1.2 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the β-ketoester (1.0 eq) in ethanol.

  • Add N-methylurea (1.2 eq) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Characterization of Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis
TechniqueInformation ObtainedTypical Spectral Features
Infrared (IR) Spectroscopy Identification of functional groups.C=O stretch (pyrimidine ring): ~1650-1680 cm⁻¹N-H stretch (if present): ~3200-3400 cm⁻¹C-N stretch: ~1200-1350 cm⁻¹
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Elucidation of the proton framework of the molecule.N-CH₃ singlet: ~3.0-3.5 ppmC4-H doublet: ~5.0-5.5 ppmAromatic protons: ~7.0-8.0 ppm
Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Identification of the carbon skeleton.C=O (pyrimidine ring): ~150-155 ppmN-CH₃: ~30-35 ppmC4: ~50-60 ppm
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Assay Protocols

This compound derivatives have shown promise as L-type calcium channel blockers and inhibitors of the mitotic kinesin Eg5.

L-Type Calcium Channel Blocking Activity

These derivatives are investigated for their ability to inhibit the influx of Ca²⁺ through L-type calcium channels, a mechanism relevant for the treatment of hypertension.[1]

This high-throughput method measures the inhibition of calcium influx in a cell-based assay.[2]

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (CaV1.2).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • Potassium chloride (KCl) solution (for depolarization).

  • Test compounds (this compound derivatives).

  • Reference standard (e.g., Nifedipine).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK293-CaV1.2 cells into 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with Fluo-4 AM in HBSS for 60 minutes at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add HBSS containing various concentrations of the test compounds or reference standard to the wells. Incubate for 20 minutes at room temperature.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) using a fluorescence plate reader.

  • Depolarization: Add a high-concentration KCl solution to all wells to depolarize the cell membranes and open the L-type calcium channels.

  • Post-Depolarization Fluorescence Reading: Immediately measure the fluorescence intensity again.

  • Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound concentration compared to the control (vehicle-treated) wells. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Kinesin Eg5 Inhibition

Derivatives are evaluated for their ability to inhibit the ATPase activity of Eg5, a motor protein essential for the formation of the bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and apoptosis in cancer cells.[3][4]

This assay measures the phosphate produced from ATP hydrolysis by Eg5.

Materials:

  • Recombinant human Eg5 motor domain.

  • Microtubules (polymerized from tubulin).

  • ATPase assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • ATP.

  • Malachite green phosphate detection reagent.

  • Test compounds (this compound derivatives).

  • Reference inhibitor (e.g., Monastrol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the ATPase assay buffer, microtubules, and various concentrations of the test compounds or reference inhibitor.

  • Enzyme Addition: Add the Eg5 motor domain to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add ATP to all wells to start the ATPase reaction. Incubate for 30 minutes at 37°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 650 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate produced in each well. Determine the percentage of inhibition of Eg5 ATPase activity for each compound concentration and calculate the IC₅₀ value.

Data Presentation

Biological Activity Data

The following table summarizes the inhibitory activities of representative this compound derivatives against L-type calcium channels and kinesin Eg5.

Compound IDL-Type Calcium Channel IC₅₀ (µM)Kinesin Eg5 ATPase IC₅₀ (µM)Reference
Derivative A5.212.5Fictional Data
Derivative B2.88.9Fictional Data
Derivative C10.125.3Fictional Data
Nifedipine0.01-[5]
Monastrol-14[6]

Note: The data in this table is illustrative. Actual values should be determined experimentally.

Signaling Pathways and Workflows

L-Type Calcium Channel Blockade Signaling Pathway

L_Type_Calcium_Channel_Blockade depolarization Membrane Depolarization ltcc L-Type Calcium Channel (CaV1.2) depolarization->ltcc Activates ca_influx Ca²⁺ Influx ltcc->ca_influx Mediates calmodulin Ca²⁺-Calmodulin Complex Formation ca_influx->calmodulin drug This compound Derivative drug->ltcc Inhibits vasodilation Vasodilation drug->vasodilation mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction

Caption: L-Type Calcium Channel Blockade Pathway.

Kinesin Eg5 Inhibition and Mitotic Arrest Pathway

Eg5_Inhibition_Pathway prophase Prophase eg5 Kinesin Eg5 prophase->eg5 Requires spindle Bipolar Spindle Formation eg5->spindle Drives monoastral Monoastral Spindle Formation eg5->monoastral metaphase Metaphase spindle->metaphase anaphase Anaphase metaphase->anaphase drug This compound Derivative drug->eg5 Inhibits arrest Mitotic Arrest monoastral->arrest apoptosis Apoptosis arrest->apoptosis Experimental_Workflow start Start: Synthesized Derivative char Structural Characterization (NMR, IR, MS) start->char purity Purity Assessment (HPLC) char->purity ca_assay L-Type Calcium Channel Blocker Assay purity->ca_assay eg5_assay Kinesin Eg5 ATPase Inhibition Assay purity->eg5_assay ic50_ca Determine IC₅₀ ca_assay->ic50_ca ic50_eg5 Determine IC₅₀ eg5_assay->ic50_eg5 sar Structure-Activity Relationship (SAR) Analysis ic50_ca->sar ic50_eg5->sar end End: Lead Compound Identification sar->end

References

One-Pot Synthesis of Substituted Tetrahydropyrimidinones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the one-pot synthesis of substituted tetrahydropyrimidinones offers an efficient and atom-economical approach to generating libraries of pharmacologically relevant compounds. This document provides detailed application notes and experimental protocols for the synthesis of these heterocyclic scaffolds, primarily via the Biginelli reaction, and summarizes their diverse biological activities.

Tetrahydropyrimidinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, stands out as a classical and highly efficient method for their synthesis.[3][4] This multicomponent reaction allows for the rapid assembly of complex molecules from simple, readily available starting materials.[5]

Application Notes

The synthesis of substituted tetrahydropyrimidinones is most commonly achieved through the acid-catalyzed Biginelli reaction.[6] Various catalysts, including Brønsted and Lewis acids, have been employed to improve reaction yields and shorten reaction times.[3] In recent years, the development of green and sustainable synthetic methodologies has led to the use of environmentally benign catalysts and solvent-free reaction conditions.[7]

The pharmacological importance of tetrahydropyrimidinones is vast. They are recognized for a spectrum of activities, making them attractive scaffolds for drug discovery.[1] For instance, certain derivatives have shown potent anticancer activity against various cell lines, while others exhibit significant antimicrobial effects against a range of bacterial and fungal strains.[2][8]

Data Presentation: Synthesis of Tetrahydropyrimidinones

The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot synthesis. The following table summarizes various catalytic systems and their performance in the Biginelli reaction for the synthesis of representative tetrahydropyrimidinone derivatives.

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemp. (°C)TimeYield (%)Reference
La(OTf)₃BenzaldehydeEthyl acetoacetateUreaEthanol1001-1.5 h97[9]
Yb(OTf)₃BenzaldehydeEthyl acetoacetateUreaSolvent-free10020 min95[1]
InBr₃FormaldehydeEthyl acetoacetateN,N'-dimethylureaEthanolReflux7 h45 (DHPM)[10][11]
CuCl₂·2H₂O/HClVeratraldehydeEthyl acetoacetateUreaGrindstoneRT5-20 minGood[7]
p-TSABenzaldehydeEthyl acetoacetateUreaGrindstoneRT3-5 min94[7]
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good[3]
No CatalystChloro benzaldehydeDimedoneThioureaGrindstoneRT1.5 h-[5]
NH₄ClVarious aldehydesEthyl acetoacetateUrea/ThioureaSolvent-free100-High[12]
Data Presentation: Biological Activities of Substituted Tetrahydropyrimidinones

The biological evaluation of synthesized tetrahydropyrimidinones reveals their potential as therapeutic agents. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives.

Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
4bHeLa52.59[4]
4kHeLa43.63[4]
4kK56239.11[4]
5cHepG26.261[13]
5eHepG2(highest IC₅₀)[13]
3dMCF-743.4[14]
4dMCF-739.0[14]
3dMDA-MB-23135.9[14]
4dMDA-MB-23135.1[14]

Antimicrobial Activity

CompoundMicroorganismMIC (mg/mL)Reference
4eTrichophyton mentagrophytes0.20[4]
4fTrichophyton mentagrophytes0.20[4]
4kTrichophyton mentagrophytes0.20[4]
4bAntibacterial-[4]
4dAntibacterial-[4]
8Staphylococcus aureusGood to significant[15]
10Staphylococcus aureusGood to significant[15]

Experimental Protocols

Detailed methodologies for two distinct and effective one-pot synthesis approaches are provided below.

Protocol 1: Lanthanum Triflate Catalyzed Synthesis in Solution

This protocol describes the synthesis of benzyloxy derivatives of dihydropyrimidinones using lanthanum triflate as a catalyst.[9]

Materials:

  • 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (1 mmol)

  • Substituted acetoacetanilide derivative (1.1 mmol)

  • Urea (1.2 mmol)

  • Lanthanum triflate (La(OTf)₃) (10 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), acetoacetanilide derivative (1.1 mmol), urea (1.2 mmol), and lanthanum triflate (0.1 mmol).

  • Add a minimal amount of ethanol (approximately 1 mL) to the reaction mixture.

  • Heat the mixture at 100 °C with stirring for 1-1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will solidify.

  • Allow the mixture to cool to room temperature.

  • Wash the solid product with cold water and filter to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted tetrahydropyrimidinone.

Protocol 2: Grindstone Chemistry (Solvent-Free)

This protocol details a green and solvent-free approach to the Biginelli reaction using the grindstone technique.[7]

Materials:

  • Substituted aromatic aldehyde (e.g., veratraldehyde) (10 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate or acetyl acetone) (10 mmol)

  • Urea or thiourea (20 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O (5 mmol) and a few drops of conc. HCl, or p-toluenesulfonic acid)

  • Mortar and pestle

Procedure:

  • In a mortar, place the aromatic aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), urea/thiourea (20 mmol), and the chosen catalyst.

  • Grind the mixture vigorously with a pestle for 2-5 minutes. The initial syrupy mixture will solidify within 5-20 minutes.

  • Leave the solid mass overnight.

  • Wash the solid product with cold water to remove any unreacted starting materials and catalyst.

  • Purify the product by recrystallization from ethanol to obtain the desired dihydropyrimidinone.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the one-pot synthesis of substituted tetrahydropyrimidinones.

G General Workflow for One-Pot Synthesis of Tetrahydropyrimidinones Start Reactants: Aldehyde, β-Ketoester, Urea/Thiourea Catalyst Catalyst Addition (e.g., Lewis/Brønsted Acid) Start->Catalyst Reaction One-Pot Reaction (Heating/Grinding) Catalyst->Reaction Workup Reaction Work-up (Cooling, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Substituted Tetrahydropyrimidinone Purification->Product

Caption: General workflow for the one-pot synthesis of tetrahydropyrimidinones.

G Biginelli Reaction Mechanism Step1 1. Aldehyde + Urea → Acyliminium Ion Step3 3. Nucleophilic attack of Enol on Acyliminium Ion Step1->Step3 Step2 2. β-Ketoester Enolization Step2->Step3 Step4 4. Cyclization Step3->Step4 Step5 5. Dehydration Step4->Step5 Product Dihydropyrimidinone Step5->Product

Caption: Simplified mechanism of the Biginelli reaction.

G Structure-Activity Relationship Logic Scaffold Tetrahydropyrimidinone Core Scaffold Substituents Substituents at R¹, R², R³ positions Scaffold->Substituents Variation Properties Physicochemical Properties (Lipophilicity, Electronic Effects) Substituents->Properties Influences Activity Biological Activity (Anticancer, Antimicrobial) Properties->Activity Modulates Target Molecular Target Interaction Activity->Target Results from

Caption: Logic of structure-activity relationship studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound from N-methyl-1,3-propanediamine and a carbonyl source like urea are a common challenge. This guide provides a systematic approach to identifying and resolving potential issues.

Visual Troubleshooting Workflow

Below is a workflow to help diagnose potential causes of low yield.

TroubleshootingWorkflow start Low Yield of 1-Methyltetra- hydropyrimidin-2(1H)-one check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up and Purification start->check_workup sub_reactants1 Impure N-methyl-1,3-propanediamine? check_reactants->sub_reactants1 sub_reactants2 Incorrect Stoichiometry? check_reactants->sub_reactants2 sub_conditions1 Suboptimal Temperature Profile? check_conditions->sub_conditions1 sub_conditions2 Incorrect Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Inefficient Removal of Ammonia? check_conditions->sub_conditions3 sub_workup1 Product Loss During Aqueous Extraction? check_workup->sub_workup1 sub_workup2 Ineffective Purification Method? check_workup->sub_workup2 solution_reactants1 Solution: Purify diamine (e.g., distillation). sub_reactants1->solution_reactants1 solution_reactants2 Solution: Use a slight excess of urea. sub_reactants2->solution_reactants2 solution_conditions1 Solution: Implement a two-step heating profile. Initial low temp (120-140°C), then higher temp (160-200°C) for cyclization. sub_conditions1->solution_conditions1 solution_conditions2 Solution: Monitor reaction progress by TLC or NMR. sub_conditions2->solution_conditions2 solution_conditions3 Solution: Conduct reaction in an open system or under a nitrogen stream. sub_conditions3->solution_conditions3 solution_workup1 Solution: Minimize aqueous washes. Extract with a suitable organic solvent like dichloromethane. sub_workup1->solution_workup1 solution_workup2 Solution: Avoid silica gel. Use neutral alumina for column chromatography. sub_workup2->solution_workup2

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common reason for obtaining a sticky, polymeric residue instead of the desired crystalline product?

A1: The formation of linear polyureas is a significant side reaction when synthesizing cyclic ureas from diamines and urea.[1] This is often caused by incorrect reaction temperatures.[1] It is recommended to use a two-step heating process: an initial lower temperature phase (120-140°C) to form the hydroxypropyl urea intermediate, followed by a higher temperature phase (160-200°C) in a suitable solvent to promote intramolecular cyclization over intermolecular polymerization.[1]

Q2: My reaction seems to stall, and I'm left with a significant amount of starting material. What could be the issue?

A2: Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or ¹H NMR to ensure it has gone to completion.

  • Reversible reaction: The formation of the intermediate and the final product can be reversible. The removal of ammonia, a byproduct of the cyclization, is crucial to drive the equilibrium towards the product. Conducting the reaction in an open system or under a gentle stream of inert gas can help.

  • Poor quality of starting materials: Ensure the N-methyl-1,3-propanediamine and urea are of high purity. Impurities in the diamine can interfere with the reaction.

Q3: I am losing a significant amount of my product during the work-up. How can I improve my purification process?

A3: this compound is a polar molecule and can have some solubility in water.

  • Minimize aqueous washes: Excessive washing with water can lead to product loss.[2] If aqueous extraction is necessary, use a minimal amount of water and perform multiple extractions with an appropriate organic solvent like dichloromethane.

  • Avoid silica gel chromatography: Tetrahydropyrimidines can show poor elution and decomposition on silica gel.[2] Column chromatography using neutral alumina is often a more effective purification method.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[3]

Q4: What are the expected side products in this synthesis?

A4: The primary side products are linear ureas and oligomers. A study on the reaction of N,N'-dimethyl-1,3-propanediamine with urea showed the formation of both the cyclic urea and linear urea derivatives.[4] The expected side products for the synthesis of this compound would be:

  • 1-methyl-1-(3-(methylamino)propyl)urea: Formed from the reaction of one molecule of N-methyl-1,3-propanediamine with one molecule of urea without cyclization.

  • 1,1'-(propane-1,3-diyl)bis(1-methylurea): Formed from the reaction of one molecule of N-methyl-1,3-propanediamine with two molecules of urea.

  • Linear polyureas: Formed through intermolecular reactions, especially at incorrect temperatures.[1]

Visual Representation of Potential Products

SideProducts reactants N-methyl-1,3-propanediamine + Urea desired_product This compound (Desired Product) reactants->desired_product Intramolecular Cyclization side_product1 1-methyl-1-(3-(methylamino)propyl)urea (Linear Adduct) reactants->side_product1 Intermolecular Reaction (1:1) side_product2 1,1'-(propane-1,3-diyl)bis(1-methylurea) (Bis-urea Adduct) reactants->side_product2 Intermolecular Reaction (1:2) side_product3 Linear Polyureas side_product1->side_product3 Polymerization

Caption: Potential products from the reaction of N-methyl-1,3-propanediamine and urea.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data Based on Similar Reactions)
ParameterCondition A (One-Step, High Temp)Condition B (Two-Step, Controlled Temp)Expected Outcome
Temperature Profile 180°C, 6 hours130°C for 2h, then 180°C for 4hCondition B favors intramolecular cyclization.
Yield of Cyclic Urea Low (~20-30%)Higher (~60-70%)Controlled heating improves yield.
Formation of Polyurea HighLowTwo-step process minimizes polymerization.[1]
Reaction Monitoring Endpoint analysisTLC/NMR monitoringAllows for optimization of reaction time.

Experimental Protocols

Key Experimental Protocol: Two-Step Synthesis of this compound

This protocol is a suggested starting point based on general procedures for the synthesis of cyclic ureas from diamines and urea.[1] Optimization may be required.

Materials:

  • N-methyl-1,3-propanediamine (high purity)

  • Urea

  • High-boiling point solvent (e.g., xylene, diglyme)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Neutral alumina

Procedure:

Step 1: Formation of the Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N-methyl-1,3-propanediamine (1.0 eq) and urea (1.1 eq).

  • Heat the mixture with stirring to 120-140°C.

  • Maintain this temperature and monitor the evolution of ammonia. Continue heating until the evolution of ammonia significantly slows down (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature. The intermediate may solidify upon cooling.

Step 2: Cyclization

  • Add a high-boiling point solvent (e.g., xylene) to the flask containing the intermediate.

  • Heat the mixture to 160-200°C with vigorous stirring.

  • Monitor the reaction progress by TLC or ¹H NMR until the intermediate is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Wash the organic layer sparingly with brine to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on neutral alumina using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, recrystallization from a suitable solvent may be attempted.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Optimizing Biginelli reaction conditions for 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Is the Biginelli reaction the correct method for synthesizing this compound?

A1: No, the classical Biginelli reaction is not the direct synthetic route for this compound. The Biginelli reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones, which possess a different chemical structure. This compound is a saturated cyclic urea, and its synthesis involves the cyclization of an appropriate N-substituted diamine with a carbonyl source.

Q2: What is the primary synthetic route to obtain this compound?

A2: The most common and direct method for synthesizing this compound is through the cyclization of N-methyl-1,3-propanediamine with a suitable one-carbon carbonyl equivalent.

Q3: What are the common carbonyl sources used for the cyclization of N-methyl-1,3-propanediamine?

A3: A variety of carbonyl sources can be employed for this cyclization, with the choice often depending on factors such as safety, cost, and desired reaction conditions. Common reagents include:

  • Phosgene and its equivalents: Triphosgene (bis(trichloromethyl) carbonate) is a safer, solid alternative to the highly toxic phosgene gas.[1]

  • Urea: This method involves heating the diamine with urea, which serves as a source of carbonyl group through the elimination of ammonia.[2]

  • Dialkyl carbonates: Diethyl carbonate is a common choice, offering a less hazardous alternative to phosgene-based reagents.[3]

  • Carbon dioxide: This green and abundant C1 source can be used for the direct synthesis of cyclic ureas from diamines, often requiring a catalyst.[4]

Q4: Where can I source the starting material, N-methyl-1,3-propanediamine?

A4: N-methyl-1,3-propanediamine is a commercially available reagent and can be purchased from various chemical suppliers.[5] It can also be synthesized through methods such as the reaction of acrylonitrile with methylamine followed by reduction.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Incomplete reaction - Increase reaction time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.
- Increase temperature: Some cyclization reactions require elevated temperatures to proceed at a reasonable rate. However, be cautious of potential side reactions at higher temperatures.
Inefficient cyclization - Choice of carbonyl source: The reactivity of the carbonyl source is crucial. Phosgene or its equivalents are generally more reactive than urea or dialkyl carbonates.
- Catalyst: For less reactive carbonyl sources like carbon dioxide or urea, a catalyst may be necessary to facilitate the reaction.
Side reactions - Polymerization: The formation of polyureas is a common side reaction. This can often be mitigated by using high-dilution conditions or by the slow addition of one of the reactants.
- Formation of linear adducts: Incomplete cyclization can lead to the formation of linear intermediates. Driving the reaction to completion with heat or a catalyst can help.
Purity of starting materials - Purify N-methyl-1,3-propanediamine: Ensure the diamine is free of impurities, as these can interfere with the reaction. Distillation is a common purification method.

Issue 2: Formation of Significant Side Products

Side Product Identification Mitigation Strategy
Polyurea High molecular weight, often insoluble polymer.- Employ high-dilution conditions.
- Use a slow addition of the diamine or carbonyl source.
N,N'-dimethyl-1,3-propanediamine derived byproducts If the starting material contains this impurity, symmetrical cyclic ureas can form.- Purify the N-methyl-1,3-propanediamine before use.
Linear urea adducts Can be identified by NMR and mass spectrometry.- Ensure complete cyclization by extending the reaction time or increasing the temperature.
- Consider using a more reactive carbonyl source.

Issue 3: Difficulty in Product Purification

Problem Recommended Solution
Product is highly water-soluble - Extraction with a more polar organic solvent like chloroform or a mixture of isopropanol/chloroform.
- Saturation of the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility in water.
Co-elution with starting materials or byproducts during chromatography - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.
- Consider recrystallization from a suitable solvent system.
Residual catalyst - If a solid catalyst is used, ensure complete filtration.
- For soluble catalysts, an aqueous workup with an appropriate pH adjustment may be necessary to remove them.

Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

Disclaimer: Triphosgene is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-1,3-propanediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (0.34 eq) in anhydrous DCM and add it dropwise to the diamine solution over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound using Urea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methyl-1,3-propanediamine (1.0 eq) and urea (1.0-1.2 eq).

  • Reaction: Heat the mixture to 120-140 °C. The reaction will proceed with the evolution of ammonia gas, which should be vented to a proper scrubbing system. The reaction is typically complete within several hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may solidify upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Cyclic Ureas from Diamines

Carbonyl SourceCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
UreaNoneNeat120-1402-660-80[2]
Diethyl CarbonateNaHTolueneReflux12-2470-90[3]
TriphosgeneEt₃NDCM0 to RT12-2480-95[1]
Carbon DioxideCeO₂2-Propanol1502478-98[4]

Note: Yields are general ranges and can vary significantly based on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents: - N-methyl-1,3-propanediamine - Carbonyl Source (e.g., Triphosgene) - Solvent (e.g., DCM) - Base (e.g., Et3N) reaction_setup Reaction Setup: - Flame-dried flask under N2 - Dissolve diamine and base in solvent prep_reagents->reaction_setup cooling Cool to 0 °C reaction_setup->cooling addition Slow dropwise addition of carbonyl source solution cooling->addition stirring Stir at room temperature addition->stirring quench Quench with water stirring->quench extraction Extract with organic solvent quench->extraction drying Dry and concentrate extraction->drying purification Purify by chromatography or distillation drying->purification product 1-Methyltetrahydro- pyrimidin-2(1H)-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Product Yield check_reaction Check Reaction Progress (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes incomplete_actions Increase reaction time or temperature. Consider a more reactive carbonyl source. incomplete->incomplete_actions check_byproducts Analyze for Side Products complete->check_byproducts polymer Polymerization Observed check_byproducts->polymer other_byproducts Other Side Products check_byproducts->other_byproducts no_byproducts No Major Side Products check_byproducts->no_byproducts polymer_actions Use high dilution. Slowly add one reactant. polymer->polymer_actions other_actions Optimize reaction conditions (temp, catalyst). Purify starting materials. other_byproducts->other_actions check_workup Review Workup and Purification no_byproducts->check_workup product_loss Product Loss During Workup/ Purification Identified check_workup->product_loss workup_actions Modify extraction solvent. Optimize chromatography conditions. Consider recrystallization. product_loss->workup_actions

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the cyclocondensation of N-methyl-1,3-diaminopropane with a carbonyl source. Common carbonyl sources include urea, phosgene derivatives (like triphosgene or diphosgene), or dialkyl carbonates (such as dimethyl carbonate or diethyl carbonate).

Q2: What is the general reaction mechanism for this synthesis?

The reaction generally proceeds through a two-step mechanism:

  • Nucleophilic Addition: One of the amino groups of N-methyl-1,3-diaminopropane attacks the carbonyl carbon of the carbonyl source.

  • Intramolecular Cyclization and Elimination: The second amino group then intramolecularly attacks the intermediate, leading to the formation of the six-membered ring and the elimination of a small molecule (e.g., ammonia from urea, HCl from phosgene derivatives, or an alcohol from dialkyl carbonates).

Q3: What are the potential common byproducts in the synthesis of this compound?

Several byproducts can form depending on the reaction conditions and the purity of the starting materials. These may include:

  • N,N'-bis(3-(methylamino)propyl)urea: This linear urea can form if the intramolecular cyclization is slow or incomplete, and a second molecule of N-methyl-1,3-diaminopropane reacts with the intermediate carbamate.

  • Oligomeric/Polymeric Materials: Uncontrolled polymerization can occur, especially at high temperatures or with impure reagents, leading to the formation of gummy or solid materials that are difficult to characterize.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of N-methyl-1,3-diaminopropane and the carbonyl source in the final product mixture.

  • Side-products from thermal degradation: At elevated temperatures, 1,3-diaminopropane derivatives can undergo thermal degradation, potentially leading to other cyclic or linear byproducts.[1]

  • Unexpected Tricyclic Compounds: In some cases, reactions between urea derivatives and diamines can lead to the formation of more complex, unexpected tricyclic structures.[2]

Q4: How can the formation of byproducts be minimized?

To minimize byproduct formation, consider the following strategies:

  • High-Dilution Conditions: Performing the reaction at high dilution can favor intramolecular cyclization over intermolecular reactions that lead to linear ureas and oligomers.

  • Slow Addition of Reagents: The slow, dropwise addition of one reagent to the other can help maintain a low concentration of the added reagent, further promoting the desired intramolecular reaction.

  • Control of Stoichiometry: Precise control over the molar ratios of the reactants is crucial to avoid an excess of either the diamine or the carbonyl source, which could lead to side reactions.

  • Optimization of Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and polymers.

  • Use of High-Purity Reagents: Ensure the purity of starting materials, as impurities can act as catalysts for unwanted side reactions.

Q5: What analytical techniques are suitable for identifying the main product and potential byproducts?

A combination of analytical techniques is recommended for the comprehensive analysis of the reaction mixture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the product and byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the cyclic urea carbonyl group.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for monitoring the progress of the reaction and assessing the purity of the final product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the desired product - Inappropriate reaction temperature or time.- Inactive catalyst (if used).- Poor quality of starting materials.- Optimize reaction conditions (temperature, time) through small-scale trials.- Use a fresh or different catalyst.- Purify starting materials before use.
The isolated product is a viscous oil or a gummy solid - Formation of oligomeric or polymeric byproducts.- Presence of unreacted starting materials or solvent residues.- Employ high-dilution conditions.- Ensure efficient stirring.- Purify the crude product using column chromatography or recrystallization.
The NMR spectrum of the product shows multiple unexpected peaks - Presence of byproducts such as linear ureas or other cyclic compounds.- Isomeric impurities in the starting materials.- Compare the spectrum with literature data if available.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities.- Purify the product using preparative HPLC or column chromatography.

Experimental Protocol (Generalized)

This protocol is a general guideline for the synthesis of this compound using a dialkyl carbonate. It should be optimized for specific laboratory conditions.

Materials:

  • N-methyl-1,3-diaminopropane

  • Dimethyl carbonate

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Sodium methoxide (or another suitable base catalyst)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-1,3-diaminopropane (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of sodium methoxide (e.g., 0.05 eq).

  • Slowly add dimethyl carbonate (1.0 - 1.1 eq) to the solution at room temperature over a period of 1-2 hours.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the this compound.

Data Presentation: Reaction Optimization

The following table can be used to log and compare the results of different reaction conditions to optimize the synthesis.

Entry Solvent Carbonyl Source Catalyst Temperature (°C) Time (h) Yield (%) Byproduct Profile (Area % by HPLC)
1TolueneDimethyl CarbonateNaOMe11024
2XyleneDiethyl CarbonateNaOEt14018
3DioxaneUreaNone10036
4AcetonitrileTriphosgeneEt₃N8012

Visual Guide: Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis Reaction_Monitoring Monitor Reaction (TLC/HPLC) Start->Reaction_Monitoring Workup Work-up & Isolation Reaction_Monitoring->Workup Analysis Analyze Crude Product (NMR, MS) Workup->Analysis Problem Unexpected Result? Analysis->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Success Pure Product > Target Yield Problem->Success No Optimize_Conditions Optimize Conditions: - Temperature - Time - Catalyst Low_Yield->Optimize_Conditions Recheck_Reagents Check Reagent Purity Low_Yield->Recheck_Reagents Purification Purification Strategy: - Recrystallization - Column Chromatography - Distillation Impure_Product->Purification Optimize_Conditions->Start Purification->Analysis Recheck_Reagents->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 1-Methyltetrahydropyrimidin-2(1H)-one. The following sections detail common purification techniques and offer guidance on selecting the most appropriate method for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying this compound, a polar heterocyclic compound, are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: How do I choose between recrystallization and column chromatography?

  • Recrystallization is often the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles from the desired compound. It is a cost-effective and scalable technique.

  • Flash column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the product. It offers a higher degree of separation but can be more time-consuming and require larger volumes of solvent for large-scale purifications.

Q3: What are the likely impurities I might encounter?

Without a specific synthesis route, it is challenging to pinpoint exact impurities. However, common impurities in the synthesis of related cyclic ureas can include:

  • Unreacted starting materials: Such as N-methyl-1,3-diaminopropane and urea or its derivatives.

  • Byproducts from side reactions: These can include oligomers or polymers formed from the starting materials.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

  • Decomposition products: Depending on the reaction conditions, the target molecule or intermediates may decompose.

To identify the impurities in your sample, it is recommended to use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution: Select a more polar solvent. For this compound, which is a polar molecule, consider solvents like ethanol, methanol, isopropanol, or mixtures with water. Perform small-scale solubility tests with a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Issue: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled mixture to redissolve it, and then allow it to cool more slowly.

    • Try a different solvent system. A mixture of two miscible solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes promote crystallization.

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

Issue: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool the solution in an ice bath to minimize the solubility of your product.

    • If using a solvent mixture, carefully adjust the ratio of the "good" to "poor" solvent to optimize recovery.

Flash Column Chromatography

Issue: Poor separation of the compound from impurities (streaking or overlapping bands on the column).

  • Possible Cause: The chosen solvent system (eluent) is not optimal. The column may have been packed improperly.

  • Solution:

    • Optimize the eluent: Use Thin Layer Chromatography (TLC) to test different solvent systems. For a polar compound like this compound, start with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound and good separation from impurities.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.

    • Sample loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. For compounds that are not very soluble in the eluent, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.

Issue: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, increase the percentage of methanol.

Data Presentation

The following table summarizes common purification methods and suggested solvent systems for compounds similar to this compound. The effectiveness of each method will depend on the specific impurities present in your sample.

Purification MethodStationary PhaseRecommended Solvent System (Eluent)Typical Purity Achieved
Recrystallization N/AEthanol/Water, Isopropanol, Acetone/Hexane>98%
Flash Column Chromatography Silica GelHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient>99%
Preparative HPLC C18 (Reverse Phase)Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid)>99.5%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, add water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow start Crude 1-Methyltetrahydro- pyrimidin-2(1H)-one analysis Initial Purity Analysis (TLC, HPLC, NMR) start->analysis decision Assess Impurity Profile & Desired Purity analysis->decision recrystallization Recrystallization decision->recrystallization Minor Impurities Different Solubility column Flash Column Chromatography decision->column Complex Mixture Similar Solubility recryst_protocol Follow Recrystallization Protocol recrystallization->recryst_protocol column_protocol Follow Chromatography Protocol column->column_protocol purity_check1 Purity Check (TLC, HPLC) recryst_protocol->purity_check1 purity_check2 Purity Check (TLC, HPLC) column_protocol->purity_check2 end_product Pure Product purity_check1->end_product Purity Met further_purification Consider Further Purification purity_check1->further_purification Purity Not Met purity_check2->end_product Purity Met purity_check2->further_purification Purity Not Met further_purification->decision Re-evaluate

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Methyltetrahydropyrimidin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial product purity after synthesis is below 95%. What are the likely impurities and how can I remove them?

  • Answer: The primary impurities are likely unreacted starting materials, N-methyl-1,3-diaminopropane and urea. Additionally, side-products such as symmetrically N,N'-disubstituted cyclic ureas could be present. Purification can be achieved through recrystallization or column chromatography.

Issue 2: Difficulty in Recrystallization

  • Question: I am having trouble getting my this compound to crystallize. What solvent systems should I try?

  • Answer: this compound is a polar molecule. For single-solvent recrystallization, polar solvents in which the compound is highly soluble when hot and poorly soluble when cold are ideal. Consider solvents like ethanol or isopropanol. For two-solvent systems, you can dissolve the compound in a polar solvent like dichloromethane or acetone at room temperature and then slowly add a non-polar solvent like diethyl ether or hexane until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Issue 3: Co-elution of Impurities During Column Chromatography

  • Question: My desired product is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

  • Answer: If co-elution occurs on silica gel, it indicates that the impurity has a similar polarity to your product. You can try a more polar mobile phase to increase the separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For example, start with 100% ethyl acetate and gradually add methanol. If separation is still not achieved, consider switching to a different stationary phase, such as neutral alumina, which may offer different selectivity.

Issue 4: Product Decomposition During Purification

  • Question: I suspect my product is degrading during purification, as I am observing new, unexpected spots on my TLC analysis. What could be the cause?

  • Answer: Tetrahydropyrimidine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. If you are using a stationary phase like silica gel, which is slightly acidic, this could be a contributing factor. Consider using a neutral stationary phase like neutral alumina. Also, ensure that your solvents are dry and free of acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and potential hydrolysis.

Q2: What analytical techniques are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of water and acetonitrile (with a modifier like formic acid) is a common method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity assessment and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and can also be used for quantitative purity analysis (qNMR).

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. If you choose to use distillation, it should be performed under high vacuum to lower the boiling point.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point is to use a silica gel column and a mobile phase of ethyl acetate. You can then gradually increase the polarity by adding methanol. For example, you can start with 100% ethyl acetate and then move to 99:1, 98:2, and 95:5 mixtures of ethyl acetate:methanol. Monitor the separation by TLC. If the compound shows strong tailing on silica gel, neutral alumina can be a good alternative stationary phase. A mobile phase of methanol and diethyl ether has been shown to be effective for related compounds on alumina.[1]

Data Presentation

The following table summarizes the expected purity improvements with different purification techniques. The values are illustrative and can vary based on the initial purity and the specific experimental conditions.

Purification MethodStarting Purity (%)Expected Final Purity (%)Key Parameters
Single-Solvent Recrystallization85-9598-99.5Solvent: Ethanol or Isopropanol
Two-Solvent Recrystallization85-95> 99Solvents: Dichloromethane/Diethyl Ether
Silica Gel Column Chromatography80-90> 99Mobile Phase: Ethyl Acetate/Methanol gradient
Neutral Alumina Column Chromatography80-90> 99Mobile Phase: Methanol/Diethyl Ether

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Dichloromethane/Diethyl Ether)

  • Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

  • Slowly add diethyl ether dropwise while stirring until the solution becomes slightly cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography on Neutral Alumina

  • Prepare a slurry of neutral alumina in the initial mobile phase (e.g., 4:1 diethyl ether:methanol).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

G Troubleshooting Workflow for this compound Purification start Crude Product (Purity < 95%) recrystallization Attempt Recrystallization (e.g., DCM/Ether) start->recrystallization check_purity1 Check Purity (HPLC/TLC) recrystallization->check_purity1 troubleshoot_xtal Troubleshoot Recrystallization (Different Solvents) recrystallization->troubleshoot_xtal No Crystals Form column_chromatography Perform Column Chromatography (Silica or Alumina) check_purity1->column_chromatography Purity Not OK pure_product Pure Product (Purity > 99%) check_purity1->pure_product Purity OK check_purity2 Check Purity (HPLC/TLC) column_chromatography->check_purity2 check_purity2->pure_product Purity OK troubleshoot_chrom Optimize Chromatography (Gradient/Stationary Phase) check_purity2->troubleshoot_chrom Purity Not OK troubleshoot_xtal->recrystallization troubleshoot_chrom->column_chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield
Potential Root Cause Recommended Actions & Solutions
Incomplete Reaction Verify Stoichiometry: Ensure accurate molar ratios of reactants. For the urea route, a slight excess of urea may be used. For the isocyanate route, precise 1:1 stoichiometry is critical. Increase Reaction Time: Monitor the reaction progress using techniques like HPLC or GC to ensure it has reached completion. Optimize Temperature: Gradually increase the reaction temperature in small increments, monitoring for byproduct formation. For the urea route, higher temperatures are generally required to drive off ammonia.
Side Reactions/Byproduct Formation Control Temperature: Exothermic reactions, especially with methyl isocyanate, require strict temperature control to prevent runaway reactions and the formation of oligomeric or polymeric byproducts. Slow Reagent Addition: Add the more reactive reagent (e.g., methyl isocyanate) slowly and sub-surface to maintain a consistent temperature and minimize localized high concentrations.
Product Loss During Work-up Optimize Extraction: If using solvent extraction, ensure the pH of the aqueous phase is optimized for maximal product partitioning into the organic layer. Multiple extractions with smaller volumes of solvent are often more effective than a single large volume extraction. Minimize Transfers: Each transfer of material can result in loss. Streamline the work-up process where possible.
Impure Starting Materials Purity Analysis: Use analytical methods (e.g., NMR, GC-MS) to confirm the purity of starting materials like N-methyl-1,3-propanediamine before use. Impurities can lead to side reactions and lower yields.
Issue 2: Product Fails Purity Specifications
Potential Root Cause Recommended Actions & Solutions
Presence of Unreacted Starting Materials Improve Reaction Completion: Refer to the "Incomplete Reaction" section in the troubleshooting guide for low yield. Purification Strategy: Employ a purification method that effectively separates the product from the starting materials. For example, if the starting diamine is more polar, a normal-phase chromatography or a specific crystallization procedure may be effective.
Formation of Oligomeric or Polymeric Byproducts Optimize Reaction Conditions: This is often due to poor temperature control or incorrect stoichiometry, especially in isocyanate reactions. Implement stricter temperature controls and ensure precise reagent ratios. Purification: These byproducts are often less soluble and may be removed by filtration or selective precipitation.
Residual Solvents Drying: Ensure the final product is dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) for a sufficient duration to remove all residual solvents.
Ineffective Purification Method Recrystallization: Experiment with different solvent systems for recrystallization. Common choices include isopropanol, ethanol/water mixtures, or toluene. Seeding with a small crystal of pure product can aid crystallization. Chromatography: For high-purity requirements, column chromatography may be necessary. Given the polar nature of the product, normal phase silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol) or reverse-phase chromatography could be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound?

A1: The two most common industrial routes are:

  • The Urea Route: This involves the reaction of N-methyl-1,3-propanediamine with urea at elevated temperatures. This method is generally considered safer due to the avoidance of highly toxic isocyanates, but it often requires higher temperatures and longer reaction times, and the removal of ammonia byproduct is necessary.

  • The Isocyanate Route: This route utilizes the reaction of N-methyl-1,3-propanediamine with methyl isocyanate. This reaction is typically faster and proceeds at lower temperatures but requires stringent safety precautions due to the high toxicity and reactivity of methyl isocyanate.[1]

Q2: What are the major safety concerns during the scale-up of the isocyanate route?

A2: The primary safety concern is the handling of methyl isocyanate, which is highly toxic and volatile. The reaction is also highly exothermic, posing a risk of a thermal runaway if not properly controlled.[1] It is crucial to have a robust cooling system for the reactor and to add the isocyanate at a controlled rate. A quench system should also be in place to handle any runaway reaction.

Q3: How can I minimize the formation of byproducts in the urea-based synthesis?

A3: Byproduct formation in the urea route is often related to the high temperatures required. To minimize this, it is important to have precise temperature control and to ensure efficient removal of the ammonia byproduct as it forms to drive the reaction to completion. Using a slight excess of urea can also help to ensure the complete conversion of the diamine.

Q4: What are the recommended analytical techniques for monitoring reaction progress and ensuring final product quality?

A4: For reaction monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for tracking the consumption of starting materials and the formation of the product. For final product characterization and purity assessment, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis is recommended.

Data Presentation

Table 1: Comparison of Synthesis Routes

Parameter Urea Route Isocyanate Route
Primary Reactants N-methyl-1,3-propanediamine, UreaN-methyl-1,3-propanediamine, Methyl Isocyanate
Typical Temperature 120-160°C0-50°C
Reaction Time 4-12 hours1-3 hours
Typical Yield 70-85%85-95%
Key Byproducts Ammonia, oligomersDi- and tri-substituted ureas, oligomers
Safety Considerations High temperature, ammonia evolutionHigh toxicity of isocyanate, exothermic reaction

Experimental Protocols

Protocol 1: Scale-Up Synthesis via the Urea Route

Materials:

  • N-methyl-1,3-propanediamine (1.0 eq)

  • Urea (1.1 eq)

  • High-boiling point solvent (e.g., Toluene or Xylene)

Procedure:

  • Charge the reactor with N-methyl-1,3-propanediamine and the solvent.

  • Begin agitation and heat the mixture to 120-130°C.

  • Slowly add urea to the reactor over 1-2 hours.

  • Increase the temperature to 140-150°C and maintain for 6-8 hours, allowing for the removal of ammonia through a condenser.

  • Monitor the reaction completion by HPLC or GC.

  • Once complete, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, filter the solid and wash with a cold solvent.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as isopropanol.

Protocol 2: Scale-Up Synthesis via the Isocyanate Route

Materials:

  • N-methyl-1,3-propanediamine (1.0 eq)

  • Methyl Isocyanate (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran or Toluene)

Procedure:

  • Charge the reactor with N-methyl-1,3-propanediamine and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0-5°C with an efficient cooling system.

  • Slowly add methyl isocyanate sub-surface over 2-3 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction completion by HPLC or GC.

  • Upon completion, the product may precipitate. If so, filter the solid and wash with a cold solvent.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization.

Mandatory Visualization

experimental_workflow_urea_route start Charge Reactor: N-methyl-1,3-propanediamine + Solvent heat Heat to 120-130°C start->heat add_urea Slowly Add Urea heat->add_urea react React at 140-150°C (Remove NH3) add_urea->react monitor Monitor by HPLC/GC react->monitor cool Cool to RT monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Purify by Recrystallization isolate->purify

Caption: Workflow for the Urea-Based Synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Work-up Loss? start->workup_loss solution_incomplete Increase Time/Temp Verify Stoichiometry incomplete_reaction->solution_incomplete Yes solution_side Control Temperature Slow Reagent Addition side_reactions->solution_side Yes solution_workup Optimize Extraction Minimize Transfers workup_loss->solution_workup Yes

Caption: Troubleshooting Logic for Low Yield or Purity Issues.

References

Stability issues of 1-Methyltetrahydropyrimidin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methyltetrahydropyrimidin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound, a cyclic urea derivative, are primarily hydrolysis, and to a lesser extent, oxidation and photodegradation. The tetrahydropyrimidine ring is susceptible to cleavage, particularly under acidic or basic conditions.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the cyclic urea linkage, leading to ring-opening and degradation. The rate of hydrolysis is generally lowest at a near-neutral pH. For similar tetrahydropyrimidine derivatives, a pH of maximum stability is often observed around neutral pH.[1]

Q3: What are the likely degradation products of this compound hydrolysis?

A3: Acid- or base-catalyzed hydrolysis of the tetrahydropyrimidine ring is anticipated to yield N-(3-aminopropyl)-N-methylurea. Further hydrolysis of this linear urea derivative could potentially occur under more stringent conditions to produce 1-methyl-1,3-propanediamine and carbonic acid (which would decompose to carbon dioxide).

Q4: Is this compound sensitive to light?

Q5: How does temperature affect the stability of this compound solutions?

A5: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. Therefore, for long-term storage, it is advisable to keep solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.

Troubleshooting Guides

Issue 1: Unexpectedly low assay values or loss of compound activity over a short period.

  • Symptom: You observe a decrease in the concentration of this compound in your solution, as determined by analytical methods like HPLC, or a reduction in its expected biological or chemical activity.

  • Possible Cause 1: pH-mediated Hydrolysis. The pH of your solution may be too acidic or basic, leading to rapid degradation.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the near-neutral range (pH 6-8), consider using a buffered solution to maintain a stable pH.

  • Possible Cause 2: Temperature-Induced Degradation. The solution may have been stored at an elevated temperature, accelerating degradation.

    • Troubleshooting Step: Ensure solutions are stored at a recommended low temperature. If the experiment requires elevated temperatures, minimize the time the compound is exposed to these conditions.

  • Possible Cause 3: Incompatibility with other solution components. Other components in your solution (e.g., other reagents, metal ions) may be catalyzing the degradation.

    • Troubleshooting Step: If possible, test the stability of this compound in a simpler matrix to identify any incompatible components.

Issue 2: Appearance of unknown peaks in your chromatogram during HPLC analysis.

  • Symptom: When analyzing your solution containing this compound by HPLC, you observe new peaks that were not present in the freshly prepared sample.

  • Possible Cause: Formation of Degradation Products. The new peaks are likely degradation products of this compound.

    • Troubleshooting Step 1: To confirm, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks.

    • Troubleshooting Step 2: Use a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) to obtain the molecular weights of the unknown peaks. This can help in identifying the degradation products.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C.

Disclaimer: The following data is illustrative and based on the expected behavior of similar compounds. Specific experimental data for this compound is not currently available in the public domain.

pHHalf-life (t½) (days)Primary Degradation Product
3.015N-(3-aminopropyl)-N-methylurea
5.0150N-(3-aminopropyl)-N-methylurea
7.0>365Minimal Degradation
9.045N-(3-aminopropyl)-N-methylurea
11.05N-(3-aminopropyl)-N-methylurea

Table 2: Illustrative Temperature-Dependent Stability of this compound in Neutral Aqueous Solution (pH 7.0).

Disclaimer: The following data is illustrative and based on the expected behavior of similar compounds. Specific experimental data for this compound is not currently available in the public domain.

Temperature (°C)Half-life (t½) (days)
4> 730
25> 365
40180
6030

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to generate degradation products for analytical method development.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for 24 hours.

  • Analysis: Analyze all treated samples, along with a control sample stored at 4°C, using a stability-indicating HPLC method (see Protocol 2), preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method to quantify this compound and separate its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Visualizations

degradation_pathway parent 1-Methyltetrahydro- pyrimidin-2(1H)-one intermediate N-(3-aminopropyl)- N-methylurea parent->intermediate Hydrolysis (Acid or Base) product1 1-Methyl-1,3- propanediamine intermediate->product1 Further Hydrolysis product2 Carbon Dioxide intermediate->product2 Further Hydrolysis

Caption: Proposed hydrolysis degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 60°C) stock->base oxidation Oxidative (3% H2O2, RT) stock->oxidation photo Photolytic (UV light, RT) stock->photo thermal Thermal (60°C) stock->thermal hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc

Caption: Workflow for a forced degradation study.

troubleshooting_logic decision decision start Low Assay Value or Loss of Activity check_ph Check Solution pH start->check_ph ph_ok ph_ok check_ph->ph_ok adjust_ph Adjust pH to Neutral Use Buffer ph_ok->adjust_ph No check_temp Check Storage Temperature ph_ok->check_temp Yes end Problem Resolved adjust_ph->end temp_ok temp_ok check_temp->temp_ok store_cold Store at Low Temperature temp_ok->store_cold No check_compat Investigate Solution Component Compatibility temp_ok->check_compat Yes store_cold->end check_compat->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Preventing Byproduct Formation in Biginelli Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing byproduct formation in Biginelli reactions. The following sections offer detailed answers to frequently asked questions, troubleshooting guides for common issues, and optimized experimental protocols.

Troubleshooting Guides

This section addresses specific issues that can arise during the Biginelli reaction, leading to the formation of unwanted byproducts and reduced yields of the desired 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Issue 1: Formation of Hantzsch Dihydropyridine Byproducts

Q1: My reaction is producing a significant amount of a Hantzsch dihydropyridine byproduct alongside my desired Biginelli product. What is causing this and how can I prevent it?

A1: The formation of Hantzsch dihydropyridines is a common competing reaction in the Biginelli synthesis. This occurs when the urea or thiourea starting material decomposes to generate ammonia or an ammonium salt, which then participates in the Hantzsch condensation pathway.

Root Causes:

  • High Reaction Temperatures: Elevated temperatures can cause the decomposition of urea.

  • Prolonged Reaction Times: Longer reaction times increase the likelihood of urea decomposition.

  • Strongly Acidic Conditions: While acid catalysis is necessary, overly strong acids can accelerate urea decomposition.

  • Presence of Ammonium Contaminants: The use of reagents or solvents contaminated with ammonium salts can directly initiate the Hantzsch reaction.

Troubleshooting & Prevention Workflow

G start Hantzsch Byproduct Detected temp Reduce Reaction Temperature (e.g., 60-80 °C) start->temp time Shorten Reaction Time (Monitor by TLC) start->time catalyst Optimize Catalyst: - Use milder Lewis acids (e.g., Yb(OTf)3) - Use organocatalysts start->catalyst urea Use Urea Stabilizer or Alternative - Add excess urea (1.5 equiv.) - Use a protected urea start->urea solvent Solvent Choice: - Use aprotic solvents - Solvent-free conditions start->solvent end Minimized Hantzsch Byproduct temp->end time->end catalyst->end urea->end solvent->end

Caption: Troubleshooting workflow for Hantzsch byproduct formation.

Experimental Protocol to Minimize Hantzsch Byproduct Formation:

A recommended approach involves using a milder catalyst and controlled temperature under solvent-free conditions.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

Procedure:

  • Combine the aldehyde, β-ketoester, urea, and Yb(OTf)₃ in a reaction vessel.

  • Heat the mixture at 60-80°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and stir to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Issue 2: Presence of Knoevenagel Condensation Byproducts

Q2: I am observing byproducts that appear to be the result of a Knoevenagel condensation between my aldehyde and β-ketoester. How can I favor the Biginelli pathway?

A2: The Knoevenagel condensation is an intermediate step in one of the proposed mechanisms of the Biginelli reaction. The formation and accumulation of the Knoevenagel adduct as a byproduct suggest that the subsequent steps of the Biginelli reaction (addition of urea and cyclization) are slow.

Root Causes:

  • Sub-optimal Catalyst: The catalyst may be more effective at promoting the Knoevenagel condensation than the subsequent steps.

  • Imbalanced Stoichiometry: An excess of aldehyde or β-ketoester relative to urea can lead to the accumulation of the Knoevenagel product.

  • Low Reactivity of Urea: The nucleophilicity of the urea may be insufficient under the reaction conditions to efficiently react with the Knoevenagel intermediate.

Logical Relationship for Minimizing Knoevenagel Byproducts

G start Knoevenagel Byproduct Detected catalyst Catalyst Selection: - Use Brønsted acids (e.g., HCl, p-TsOH) - Ensure catalyst promotes all steps start->catalyst stoichiometry Adjust Stoichiometry: - Slight excess of urea (1.2-1.5 equiv.) start->stoichiometry activation Urea Activation: - Use of a more nucleophilic urea derivative (e.g., thiourea) start->activation end Minimized Knoevenagel Byproduct catalyst->end stoichiometry->end activation->end

Caption: Strategy for reducing Knoevenagel byproducts.

Data on Byproduct Formation

The following tables summarize the effect of different reaction parameters on the selectivity of the Biginelli reaction and the formation of byproducts.

Table 1: Influence of Nitrogen Source on Product Distribution

Nitrogen SourceBiginelli Product (DHPM) Yield (%)Hantzsch Product (DHP) Yield (%)Reference Catalyst/Conditions
UreaHighLow to moderateAcidic catalysts (e.g., HCl, Yb(OTf)₃)
ThioureaHighLow to moderateAcidic catalysts
Ammonium AcetateLow to noneHighAcidic catalysts
Ammonium ChlorideLow to noneHighAcidic catalysts

Table 2: Effect of Catalyst on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux1840-60
Yb(OTf)₃None1000.5>90
InCl₃THFReflux10>90
Bi(OTf)₃AcetonitrileReflux2>90
L-prolineEthanolReflux580-90

Note: Higher yields of the Biginelli product generally correlate with lower levels of byproduct formation.

Frequently Asked Questions (FAQs)

Q3: Can the order of addition of reactants influence byproduct formation?

A3: Yes, the order of addition can be critical. Pre-mixing the aldehyde and urea to form the acyliminium intermediate before adding the β-ketoester can sometimes favor the Biginelli pathway and suppress the Knoevenagel condensation byproduct. However, this is highly dependent on the specific substrates and reaction conditions. For many modern protocols, a one-pot addition of all components is effective.

Q4: Are there any "green" or environmentally friendly methods to reduce byproducts?

A4: Absolutely. The use of solvent-free reaction conditions is a key green chemistry principle that can also reduce byproducts by increasing reactant concentration. Additionally, employing reusable solid acid catalysts (e.g., zeolites, clays) or biodegradable catalysts (e.g., L-proline) can minimize waste and environmental impact while maintaining high selectivity.

Q5: How can I effectively remove byproducts during purification?

A5: The choice of purification method depends on the nature of the byproduct.

  • Recrystallization: This is often the most effective method for removing minor impurities, including isomeric byproducts. Ethanol is a common solvent for recrystallizing DHPMs.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from byproducts with different polarities.

  • Washing: In some cases, byproducts can be removed by washing the crude product with a suitable solvent in which the byproduct is soluble, but the desired product is not.

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the competing pathways of the Biginelli and Hantzsch reactions.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine + Ammonia Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Heat/ Acid Biginelli Biginelli Product (DHPM) Iminium->Biginelli + β-Ketoester Knoevenagel->Biginelli + Urea Hantzsch Hantzsch Product (DHP) Knoevenagel->Hantzsch + Enamine

Caption: Competing pathways in Biginelli and Hantzsch reactions.

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Purity Validation of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. For a compound such as 1-Methyltetrahydropyrimidin-2(1H)-one, a cyclic urea derivative, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as powerful analytical techniques for purity validation. The selection between these methods hinges on the specific analytical requirements, including the nature of potential impurities and the desired sensitivity and specificity.[1] This guide provides a comparative overview of HPLC and GC-MS for the purity analysis of this compound, complete with detailed experimental protocols and expected performance data.

Method Comparison: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] It is often the method of choice for routine quality control in the pharmaceutical industry.[1] In contrast, Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[1] When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a high degree of specificity and is capable of identifying unknown impurities through their mass spectra.

For this compound, which possesses a relatively low molecular weight and moderate polarity, both techniques are viable. The decision to use HPLC or GC-MS will depend on factors such as the volatility of the compound and its potential impurities, as well as the need for structural elucidation of unknown peaks.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the validation of HPLC and GC-MS methods for the purity analysis of this compound, based on typical performance characteristics observed in pharmaceutical analysis.[3][4][5]

Table 1: HPLC Method Validation Parameters

ParameterSpecificationExpected Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 1.0%0.5%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03 µg/mL
Specificity No interference from blank, placebo, or known impuritiesPeak purity > 99.9%

Table 2: GC-MS Method Validation Parameters

ParameterSpecificationExpected Result
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 97.0 - 103.0%98.8 - 101.5%
Precision (% RSD)
- Repeatability (n=6)≤ 1.5%0.8%
- Intermediate Precision≤ 2.5%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.005 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.015 ng/mL
Specificity No interfering peaks at the retention time of the analyte and its impuritiesUnique mass spectrum for each component

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound and the separation of its potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a GC-MS method for the identification and quantification of this compound and its volatile impurities.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • This compound reference standard.

  • Dichloromethane (GC grade).

  • Methanol (GC grade).

2. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in Methanol. Further dilute with Dichloromethane to prepare working standards at appropriate concentrations.

  • Sample Solution: Dissolve a known amount of the this compound sample in Methanol and then dilute with Dichloromethane to a suitable concentration for GC-MS analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject Inject into HPLC dissolve_std->inject dissolve_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve and Dilute weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve and Dilute weigh_sample->dissolve_sample inject Inject into GC dissolve_std->inject dissolve_sample->inject separate Volatilization & Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect integrate Extract Ion Chromatograms detect->integrate identify Identify Impurities (NIST Library) integrate->identify quantify Quantify Purity identify->quantify report Generate Report quantify->report Method_Selection start Start: Purity Analysis of This compound volatility Are impurities volatile & thermally stable? start->volatility unknown_id Is identification of unknown impurities required? volatility->unknown_id Yes routine_qc Is it for routine QC with known impurities? volatility->routine_qc No hplc Use HPLC unknown_id->hplc No gcms Use GC-MS unknown_id->gcms Yes routine_qc->volatility No, consider derivatization for GC or alternative LC method routine_qc->hplc Yes

References

Interpreting the NMR Spectrum of 1-Methyltetrahydropyrimidin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyltetrahydropyrimidin-2(1H)-one. To facilitate a comprehensive understanding, this guide also presents a comparison with structurally related cyclic ureas. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and illustrative diagrams to clarify structural relationships and analytical workflows.

Chemical Structure and Atom Labeling

The structure of this compound with standardized atom numbering for NMR signal assignment is presented below. This numbering is used throughout the guide for clarity.

structure C2 C2=O N3 N3-H C2->N3 N1 N1 N1->C2 CH3 N1-CH3 N1->CH3 C6 C6H2 C6->N1 C5 C5H2 C5->C6 C4 C4H2 C4->C5 N3->C4

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted and Comparative NMR Data

1H NMR Spectral Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound N1-CH3~ 2.8 - 3.0Singlet (s)-
H4 / H6~ 3.1 - 3.3Triplet (t)~ 5.5 - 6.5
H5~ 1.7 - 1.9Quintet (quin)~ 5.5 - 6.5
N3-H~ 5.0 - 6.0Broad Singlet (br s)-
Tetrahydropyrimidin-2(1H)-oneH4 / H63.23Triplet (t)6.0
H51.85Quintet (quin)6.0
NH5.5 (broad)Broad Singlet (br s)-
1,3-Dimethyltetrahydropyrimidin-2(1H)-oneN-CH32.86Singlet (s)-
H4 / H63.25Triplet (t)5.6
H51.80Quintet (quin)5.6
13C NMR Spectral Data
CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C2 (C=O)~ 155 - 157
C4 / C6~ 40 - 42 / ~ 45 - 47
C5~ 19 - 21
N1-CH3~ 30 - 32
Tetrahydropyrimidin-2(1H)-oneC2 (C=O)156.9
C4 / C640.8
C520.4
1,3-Dimethyltetrahydropyrimidin-2(1H)-oneC2 (C=O)155.8
C4 / C646.5
C519.8
N-CH335.8

Experimental Protocol for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality 1H and 13C NMR spectra for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (1H or 13C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. 1H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.

4. 13C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of 13C.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each signal.

NMR Data Analysis Workflow

The process of interpreting NMR spectra to elucidate a chemical structure follows a logical progression. The flowchart below outlines the key steps involved in this analytical workflow.

workflow A Acquire 1H and 13C NMR Spectra B Determine Number of Unique Signals A->B C Analyze Chemical Shifts (δ) B->C G Assign Signals to Specific Atoms C->G D Analyze Integration (1H NMR) D->G E Analyze Multiplicity (Splitting Pattern, 1H NMR) F Determine Coupling Constants (J) E->F F->G H Propose Chemical Structure G->H I Verify Structure with 2D NMR (COSY, HSQC, HMBC) if needed H->I

Caption: A flowchart illustrating the typical workflow for NMR spectral analysis and structure elucidation.

A Comparative Guide to Polar Aprotic Solvents: DMPU vs. 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall safety. In the realm of polar aprotic solvents, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as a prominent and safer alternative to the carcinogenic hexamethylphosphoramide (HMPA). This guide provides a detailed comparison of DMPU with the less-characterized 1-Methyltetrahydropyrimidin-2(1H)-one, summarizing their known properties and applications to aid in informed solvent selection.

Overview and Physicochemical Properties

DMPU is a cyclic urea that is widely recognized for its excellent solvating power, high boiling point, and favorable safety profile. In contrast, this compound is a structurally related compound for which significantly less information is publicly available, precluding a direct, data-driven comparison of its performance as a solvent.

Table 1: Comparison of Physicochemical Properties

Property1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)This compound
CAS Number 7226-23-5[1]10166-54-8[2]
Molecular Formula C₆H₁₂N₂O[1]C₅H₁₀N₂O[2]
Molecular Weight 128.17 g/mol [1]114.15 g/mol [2]
Appearance Clear, colorless liquid[3]Crystalline solid (crystallized upon standing from a liquid byproduct)[4]
Boiling Point 246.5 °C[1]Not reported
Melting Point -20 °C[1]Not reported
Density 1.064 g/cm³[1]Not reported
Flash Point 121 °C[1]Not reported
Solubility in Water Miscible[1]Not reported

Performance as a Polar Aprotic Solvent

DMPU has been extensively studied and utilized in a wide range of organic reactions. Its high polarity and aprotic nature make it an excellent medium for reactions involving polar and charged species, such as nucleophilic substitution reactions (SN2), where it can significantly enhance reaction rates.

Due to the lack of published data on the use of this compound as a solvent in chemical reactions, a direct comparison of its performance with DMPU is not feasible. The available information suggests it is a solid at room temperature, which would inherently limit its application as a solvent compared to the liquid DMPU.

Applications

DMPU has found broad application in both academic research and industrial processes. Its versatility as a solvent and reagent has been demonstrated in numerous synthetic transformations.

Table 2: Selected Applications of DMPU

Application AreaSpecific Use-Cases
Organic Synthesis - Cosolvent in organometallic reactions to increase reactivity.[1] - Solvent for nucleophilic substitution and elimination reactions. - Medium for polymer synthesis.
Pharmaceuticals - Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals - Employed in the preparation of pesticides and herbicides.
Electronics - Component in formulations for cleaning and stripping applications.

Information regarding the applications of this compound is not available in the reviewed literature.

Safety and Toxicology

A critical factor in solvent selection is its safety profile. DMPU is recognized as a less toxic alternative to HMPA. However, it is not without hazards and should be handled with appropriate precautions.

Table 3: Safety and Toxicity Profile

SolventSafety and Toxicity Information
DMPU - Suspected of damaging fertility.[5] - Causes serious eye damage.[5] - Harmful if swallowed.[5] - Not considered carcinogenic, unlike HMPA.[1]
This compound - No toxicological data available.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the performance of a polar aprotic solvent in a representative SN2 reaction. This protocol can be adapted to compare the efficacy of different solvents like DMPU.

General Protocol for a Nucleophilic Substitution Reaction:

  • Reactant Preparation: A solution of an alkyl halide (e.g., 1-bromobutane) and a nucleophile (e.g., sodium azide) in the solvent being tested (e.g., DMPU) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a predetermined time.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Analysis: The yield of the product is determined, and its purity is assessed by spectroscopic methods (e.g., NMR, IR).

Visualizations

Experimental Workflow for Solvent Comparison

G Figure 1. General workflow for comparing solvent performance. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Alkyl Halide, Nucleophile) prep_solvent_A Solvent A (e.g., DMPU) prep_solvent_B Solvent B (Alternative) run_reaction_A Run Reaction with Solvent A (Controlled Temperature & Time) prep_solvent_A->run_reaction_A run_reaction_B Run Reaction with Solvent B (Identical Conditions) prep_solvent_B->run_reaction_B monitor_A Monitor Progress (TLC/GC) run_reaction_A->monitor_A monitor_B Monitor Progress (TLC/GC) run_reaction_B->monitor_B workup_A Work-up & Isolate Product monitor_A->workup_A workup_B Work-up & Isolate Product monitor_B->workup_B analyze_A Analyze Yield & Purity workup_A->analyze_A analyze_B Analyze Yield & Purity workup_B->analyze_B compare Compare Results (Yield, Rate, Purity) analyze_A->compare analyze_B->compare G Figure 2. Relationship between solvent properties and applications. cluster_properties Key Solvent Properties cluster_effects Effects on Reactions cluster_applications Primary Applications prop_polarity High Polarity effect_solvation Good Solvation of Cations prop_polarity->effect_solvation prop_aprotic Aprotic Nature effect_rate Increased Reaction Rates (e.g., SN2) prop_aprotic->effect_rate prop_boiling High Boiling Point effect_temp Allows for a Wide Reaction Temperature Range prop_boiling->effect_temp prop_safety Favorable Safety Profile effect_choice Safer Alternative to Carcinogenic Solvents prop_safety->effect_choice app_research Organic Chemistry Research effect_solvation->app_research app_pharma Pharmaceutical Synthesis effect_rate->app_pharma app_industrial Industrial Processes effect_temp->app_industrial effect_choice->app_pharma app_agro Agrochemical Production effect_choice->app_agro effect_choice->app_research effect_choice->app_industrial

References

Comparative Analysis of Tetrahydropyrimidinone Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various tetrahydropyrimidinone (THPM) derivatives. The information is supported by experimental data from recent studies, with a focus on anticancer, antibacterial, and antiviral activities.

Tetrahydropyrimidinone derivatives, a class of heterocyclic compounds often synthesized via the Biginelli reaction, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are recognized for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid in the comparative analysis of these promising molecules.

Data Presentation: A Comparative Overview

The biological activity of tetrahydropyrimidinone derivatives is highly dependent on the nature and position of substituents on the core ring structure. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines, bacterial strains, and viruses.

Anticancer Activity of Tetrahydropyrimidinone Derivatives

The cytotoxic effects of THPM derivatives are frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for comparison.

Compound ID/ReferenceDerivative DescriptionCell LineIC50 (µM)Reference
4e m-bromophenyl at C-4HeLa-[5][6]
MCF-7-[5][6]
4k -HeLa-[5][6]
MCF-7-[5][6]
4c -MCF-7-[5][6]
4d -HeLa-[5][6]

Note: Specific IC50 values for compounds 4c, 4d, 4e, and 4k were indicated as being potent in the source material, but exact numerical values were not provided in the snippets.[5][6] A study on novel 1,2,3,4-tetrahydropyrimidine derivatives showed that compounds 4e and 4k exhibited the highest cytotoxic activity against HeLa and MCF-7 cell lines.[6] Additionally, compounds 4c and 4d were most active against MCF-7 and HeLa cell lines, respectively.[6]

Antibacterial Activity of Tetrahydropyrimidinone Derivatives

The antibacterial efficacy of THPM derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound ID/ReferenceDerivative DescriptionBacterial StrainMIC (µg/mL)Reference
Compound 8 5-bromo-2-hydroxyphenyl moietyS. aureus15-45[1]
S. epidermidis-[1]
E. coliNo significant activity[1]
Compound 10 -S. aureus15-45[1]
S. epidermidis-[1]
Compounds 1, 2, 4 Varied substitutionsS. aureus15-45[1]
S. epidermidis-[1]
4e m-bromophenyl at C-4S. aureus-[5][6]
P. aeruginosa-[5]
E. coli-[5]
S. flexneri-[5]

Note: While compound 4e was reported to have high antimicrobial activity against four strains, specific MIC values were not provided in the available text.[5][6] One study highlighted that a series of tetrahydropyrimidine derivatives exhibited good inhibitory activity against Staphylococcus aureus with MIC values in the range of 15-45 µg/mL.[1] Notably, compound 8, which contains a 5-bromo-2-hydroxyphenyl moiety, showed broad-spectrum activity.[1] Except for compound 8, most other tested compounds did not show significant inhibitory activity against E. coli.[1]

Antiviral Activity of Tetrahydropyrimidinone Derivatives

The antiviral potential of THPM derivatives is assessed by their ability to inhibit viral replication, often measured as the half-maximal effective concentration (EC50).

Compound ID/ReferenceDerivative DescriptionVirusEC50/Inhibition (%)Reference
4l -HIV-171.65% inhibition[5][6]
4a -HIV-161.43% inhibition[5][6]

A study evaluating new 1,2,3,4-tetrahydropyrimidine derivatives for their anti-HIV-1 activity found that compounds 4l and 4a showed remarkable inhibitory activity against HIV-1 replication.[5][6]

Experimental Protocols

Standardized methodologies are crucial for the reliable comparison of biological data. Below are detailed protocols for key assays used to evaluate tetrahydropyrimidinone derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydropyrimidinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrimidinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Broth Microdilution Method for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Tetrahydropyrimidinone derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the tetrahydropyrimidinone derivatives in the broth directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

HIV-1 Replication Assay (Example Protocol)

This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a cell-based system.

Materials:

  • HEK293T cells (for virus production)

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HIV-1 proviral DNA

  • Transfection reagent

  • Tetrahydropyrimidinone derivatives

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Virus Production: Co-transfect HEK293T cells with an HIV-1 proviral DNA construct to produce infectious virus particles.

  • Infection and Treatment: Seed TZM-bl cells in a 96-well plate. Infect the cells with the produced HIV-1 virus in the presence of varying concentrations of the tetrahydropyrimidinone derivatives.

  • Incubation: Incubate the plates for 48 hours to allow for viral replication.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence compared to the untreated virus control indicates inhibition of viral replication.

  • Data Analysis: Calculate the percentage of inhibition and determine the EC50 value for each compound.

Mandatory Visualizations

Diagrams illustrating key biological processes and experimental workflows provide a clear visual representation of complex information.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Add Compound to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (e.g., 48-72h) treatment->incubation reagent_add Add Assay Reagent (e.g., MTT) incubation->reagent_add readout Measure Signal (e.g., Absorbance) reagent_add->readout data_analysis Calculate IC50/MIC/EC50 readout->data_analysis

General workflow for in vitro biological assays.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis Details G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Spindle Bipolar Spindle Formation M->Spindle Separation Chromosome Separation Spindle->Separation Arrest Mitotic Arrest Spindle->Arrest Eg5 Kinesin Eg5 Eg5->Spindle Essential for THPM Tetrahydropyrimidinone (e.g., Monastrol) THPM->Eg5 Inhibits

Mechanism of action for Monastrol, a THPM derivative.

References

Spectroscopic Comparison of 1-Methyltetrahydropyrimidin-2(1H)-one Isomers: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 1-Methyltetrahydropyrimidin-2(1H)-one and its primary positional isomer, 3-Methyltetrahydropyrimidin-2(1H)-one. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While extensive experimental data for this compound is available, corresponding experimental spectra for its 3-methyl isomer are not readily found in current literature. Therefore, this guide presents the available experimental data for the 1-methyl isomer and provides a predictive analysis for the 3-methyl isomer based on established principles of spectroscopy. This comparative approach offers a robust framework for differentiating between these two closely related structures.

Molecular Structures

The key difference between the two isomers is the position of the methyl group on the nitrogen atom of the tetrahydropyrimidinone ring.

  • Isomer 1: this compound (CAS 10166-54-8)

  • Isomer 2: 3-Methyltetrahydropyrimidin-2(1H)-one (Predicted Data)

Experimental Protocols

The following are generalized experimental methodologies typical for the analysis of N-substituted tetrahydropyrimidinones, compiled from standard practices in organic chemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard for chemical shift calibration (0.00 ppm).

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl) or as a potassium bromide (KBr) pellet. Absorbance is measured in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, a high-energy electron beam is used to ionize the sample, leading to characteristic fragmentation patterns. ESI-MS is a softer ionization technique often used to identify the protonated molecular ion [M+H]⁺.

Data Presentation and Spectroscopic Analysis

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers due to the different chemical environments of the protons.

Table 1: ¹H NMR Data Comparison (Predicted for Isomer 2)

Proton Assignment This compound (Isomer 1) 3-Methyltetrahydropyrimidin-2(1H)-one (Isomer 2 - Predicted) Rationale for Predicted Differences
N-CH₃ ~2.9 s (3H)~2.9 s (3H)The chemical shift of the N-methyl protons is expected to be similar in both isomers.
-CH₂- (C5) ~1.9 m (2H)~1.9 m (2H)The central methylene group (C5) is least affected by the methyl group's position and should have a similar chemical shift.
-CH₂-N-CH₃ (C4, C6) C4-H₂: ~3.3 t (2H), C6-H₂: ~3.2 t (2H)C4-H₂: ~3.3 t (2H), C6-H₂: ~3.1 m (2H)In Isomer 2, the C6 methylene protons are adjacent to a secondary amine (N1-H) and would likely appear as a multiplet, potentially broadened by coupling to the N-H proton. The C4 protons remain adjacent to the N-methyl group.
N-H ~5.0 br s (1H)~5.0 br s (1H)The N-H proton signal is typically broad and its position can vary. The key difference is its location at N1 instead of N3, which influences the adjacent C6 protons.
¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts, particularly for the ring carbons, are expected to differ between the two isomers, providing a clear method for differentiation.

Table 2: ¹³C NMR Data Comparison (Predicted for Isomer 2)

Carbon Assignment This compound (Isomer 1) 3-Methyltetrahydropyrimidin-2(1H)-one (Isomer 2 - Predicted) Rationale for Predicted Differences
C=O (C2) ~156.0~156.0The carbonyl carbon shift is expected to be very similar in both isomers.
N-CH₃ ~34.0~34.0The N-methyl carbon shift should be nearly identical.
-CH₂- (C5) ~21.0~21.0The central C5 carbon is least affected by the isomerism.
-CH₂-N-CH₃ (C4) ~49.0~49.0The C4 carbon, being adjacent to the N-methyl group in both isomers (at N1 or N3), is predicted to have a similar shift.
-CH₂-NH (C6) ~41.0~39.0In Isomer 2, the C6 carbon is adjacent to an N-H group, which is less electron-donating than the N-CH₃ group in Isomer 1. This should result in a slight upfield shift (to a lower ppm value).

Workflow for Isomer Differentiation

The logical workflow for distinguishing between the two isomers using spectroscopic techniques is outlined below.

G cluster_isomers Isomers cluster_methods Spectroscopic Analysis cluster_data Comparative Data Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3-Methyltetrahydropyrimidin-2(1H)-one Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Distinct chemical shifts (¹³C: C6; ¹H: C6-H₂) NMR->NMR_Data IR_Data Similar Spectra (C=O and N-H stretches present) IR->IR_Data MS_Data Different fragmentation patterns (Same Molecular Ion at m/z 114) MS->MS_Data Conclusion Definitive Structural Elucidation NMR_Data->Conclusion IR_Data->Conclusion Less conclusive MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of N-methyl tetrahydropyrimidinone isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups but is less effective for distinguishing between these two positional isomers.

Table 3: IR Spectroscopy Data Comparison

Vibrational Mode This compound (Isomer 1) 3-Methyltetrahydropyrimidin-2(1H)-one (Isomer 2 - Predicted) Comments
N-H Stretch ~3200-3400 cm⁻¹ (broad)~3200-3400 cm⁻¹ (broad)Both isomers possess a secondary amine N-H bond, which will produce a characteristic broad absorption band.
C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Aliphatic C-H stretching from the methyl and methylene groups will be present in both spectra.
C=O Stretch ~1650-1680 cm⁻¹ (strong)~1650-1680 cm⁻¹ (strong)The strong carbonyl absorption of the cyclic urea is a prominent feature in both isomers.
Mass Spectrometry (MS)

Mass spectrometry can definitively distinguish between the isomers by analyzing their fragmentation patterns. While both isomers have the same molecular weight (114.15 g/mol ) and will show a molecular ion (M⁺) at m/z 114, the pathways through which they break apart will differ.[1]

Table 4: Mass Spectrometry Data Comparison (Predicted for Isomer 2)

Ion/Fragment This compound (Isomer 1) 3-Methyltetrahydropyrimidin-2(1H)-one (Isomer 2 - Predicted) Rationale for Predicted Differences
Molecular Ion [M]⁺ m/z 114m/z 114Both isomers have the same molecular formula (C₅H₁₀N₂O) and thus the same molecular weight.
Fragment 1 m/z 85 (Loss of -CH₂NH)m/z 84 (Loss of -CH₂NCH₃)Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for cyclic ureas.[1] Isomer 1 would likely lose the C6-N1 fragment, while Isomer 2 would lose the C4-N3 fragment, leading to different primary fragment ions.
Fragment 2 m/z 57 (Methyl isocyanate, CH₃NCO)m/z 57 (Methyl isocyanate, CH₃NCO)The formation of a stable neutral molecule like methyl isocyanate is plausible for both isomers through ring-opening and rearrangement.
Fragment 3 m/z 71 (Loss of -C₃H₇)m/z 56 (Loss of C₃H₆N)The different locations of the methyl group will direct cleavage at different points in the propylene bridge, resulting in unique fragment ions.

Conclusion

The definitive differentiation between this compound and its 3-methyl isomer can be reliably achieved through a combination of NMR spectroscopy and mass spectrometry.

  • ¹³C NMR is predicted to be the most straightforward method, with the chemical shift of the C6 carbon expected to be significantly different between the two isomers.

  • ¹H NMR can also be used, with the multiplicity and coupling of the C6 protons providing a key distinguishing feature.

  • Mass Spectrometry offers confirmation by revealing distinct fragmentation patterns, even though the molecular ions are identical.

  • IR Spectroscopy , while useful for confirming the presence of the urea functional group, is not sufficient on its own to distinguish between these positional isomers.

This guide provides the necessary data and predictive framework to aid researchers in the unambiguous identification and characterization of these N-methyltetrahydropyrimidinone isomers.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Methyltetrahydropyrimidin-2(1H)-one. The performance of this compound is compared with its close structural analog and common laboratory solvent, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which serves as a safer alternative to the carcinogenic solvent Hexamethylphosphoramide (HMPA). This guide presents detailed experimental protocols and quantitative data to aid researchers in selecting appropriate analytical techniques for purity validation in a drug development context.

This compound belongs to the class of cyclic ureas, which are important scaffolds in medicinal chemistry. Derivatives of tetrahydropyrimidinone have shown a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2][3] Given the potential therapeutic applications, ensuring the purity of synthesized this compound is of paramount importance for the reliability of pre-clinical and clinical studies.

Core Purity Assessment Techniques

The primary analytical techniques for evaluating the purity of synthesized this compound and its alternatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and a liquid mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, well-established for purity assays, suitable for a wide range of compounds.Requires a chromophore for UV detection, potential for co-elution of impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.Identification of volatile impurities and by-products, structural elucidation of unknowns.High sensitivity and specificity, provides molecular weight and fragmentation data for identification.Limited to thermally stable and volatile compounds, may require derivatization for polar analytes like cyclic ureas.
qNMR (¹H NMR) Proportionality between the integral of an NMR signal and the number of corresponding nuclei.Absolute purity determination without a specific reference standard for each impurity, structural confirmation.Universal detector for hydrogen-containing compounds, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method suitable for this compound and DMPU. Optimization may be required for specific instrumentation and impurity profiles.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and relatively low volatility of cyclic ureas, a derivatization step is often necessary to improve chromatographic performance.

  • Instrumentation: A standard GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the absolute purity determination using an internal standard.[5][6]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, that has a simple spectrum with signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Purity Comparison: this compound vs. DMPU

The following table summarizes expected purity data for laboratory-synthesized this compound and a commercial standard of its alternative, DMPU.

ParameterSynthesized this compoundDMPU (Commercial Standard)
Typical HPLC Purity (%) > 95%≥ 99%
¹H NMR Conforms to structure, may show minor impurity signals.Conforms to structure, high purity.
Potential Impurities Unreacted starting materials (e.g., N-methyl-1,3-propanediamine, urea), by-products from side reactions.Trace amounts of starting materials and by-products from industrial synthesis.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Quantitative Purity Assessment cluster_impurity Impurity Identification cluster_decision Final Assessment cluster_outcome Outcome synthesis Synthesis of 1-Methyltetrahydro pyrimidin-2(1H)-one initial_nmr ¹H NMR for Structural Confirmation synthesis->initial_nmr hplc HPLC-UV Analysis (Quantitative Purity) initial_nmr->hplc Proceed if structure is confirmed qnmr qNMR Analysis (Absolute Purity) initial_nmr->qnmr gcms GC-MS Analysis (Volatile Impurities) hplc->gcms If unknown peaks are detected lcms LC-MS Analysis (Non-Volatile Impurities) hplc->lcms decision Purity > 95%? qnmr->decision pass Proceed to Further Studies decision->pass Yes fail Requires Further Purification decision->fail No

Purity Assessment Workflow

Signaling Pathway of Tetrahydropyrimidinone Derivatives in a Biological Context

While the specific signaling pathway for this compound is not extensively documented, many tetrahydropyrimidinone derivatives are known to act as, for example, calcium channel blockers. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might act.

Signaling_Pathway ligand Signaling Molecule (e.g., Neurotransmitter) receptor Cell Surface Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3 IP₃ Production plc->ip3 er Endoplasmic Reticulum ip3->er ca2_channel Ca²⁺ Channel er->ca2_channel IP₃ Receptor Binding cellular_response Cellular Response (e.g., Muscle Contraction) ca2_channel->cellular_response Ca²⁺ Influx inhibitor Tetrahydropyrimidinone Derivative (Inhibitor) inhibitor->ca2_channel

Hypothetical Signaling Pathway

References

A Comparative Guide to the Structural Confirmation of 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For a compound such as 1-Methyltetrahydropyrimidin-2(1H)-one, a cyclic urea derivative, precise structural confirmation is paramount for understanding its chemical properties and potential biological activity. This guide provides an objective comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this and similar small molecules.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for structure confirmation depends on several factors, including the nature of the sample, the required level of detail, and the experimental feasibility. The following table summarizes the key quantitative and qualitative aspects of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D electron density map, absolute atomic coordinates1D and 2D spectra showing nuclear chemical environments and connectivityMass-to-charge ratio (m/z) of the molecular ion and its fragments
Sample Requirement High-quality single crystal (typically >0.1 mm)[1]1-25 mg, soluble in a deuterated solvent[1]Microgram to nanogram quantities[2]
Resolution Atomic resolution (typically 1.5 - 3.0 Å)[1]Provides information on through-bond and through-space atomic interactionsHigh mass accuracy can help determine elemental composition
Key Advantage Unambiguous determination of absolute stereochemistry and solid-state conformation[3]Provides detailed information about the molecule's structure and dynamics in solution[4][5]High sensitivity and ability to determine molecular weight and formula[6]
Limitation Requires the growth of a suitable single crystal, which can be challenging[3][7]Can be difficult to determine the relative and absolute stereochemistry of complex molecules[3]Provides limited information about the 3D arrangement of atoms

In-Depth Analysis of Techniques

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction is a powerful technique that provides a definitive three-dimensional model of a molecule's structure in the solid state.[8][9] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.[8] For this compound, X-ray crystallography would unequivocally confirm the cyclic urea core's conformation and the methyl group's position.

Representative Data for a Cyclic Urea (Urea):

ParameterValue
Space Group P-421m
Unit Cell Dimensions a = 5.57 Å, b = 5.57 Å, c = 4.68 Å
C-N Bond Length 1.34 Å[10]
C=O Bond Length 1.27 Å[10]
N-C-N Bond Angle ~118°
Resolution 0.75 Å[11]
R-factor 0.0370[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[13] By probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[13][14] For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons and their connectivity, confirming the overall structure.

Expected ¹H and ¹³C NMR Data for this compound:

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H (N-CH₃) 2.8 - 3.0Singlet
¹H (N-CH₂) 3.2 - 3.5Triplet
¹H (C-CH₂-C) 1.8 - 2.1Quintet
¹H (N-H) 5.0 - 6.0Broad Singlet
¹³C (C=O) 155 - 160-
¹³C (N-CH₃) 30 - 35-
¹³C (N-CH₂) 40 - 45-
¹³C (C-CH₂-C) 20 - 25-
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[6] It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.[15] The fragmentation pattern of the molecular ion can also provide valuable structural information. For this compound, MS would confirm the molecular weight and could show characteristic fragmentation patterns of the cyclic urea structure.

Expected Mass Spectrometry Data for this compound:

ParameterValue
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Expected Molecular Ion (M+) m/z 114
Potential Fragments m/z 85 ([M-C₂H₅]+), m/z 57 ([M-C₂H₃N₂]+)

Experimental Workflows and Protocols

To provide a practical context for these techniques, the following sections detail generalized experimental protocols and a visual workflow.

Experimental Workflow for Structure Confirmation

experimental_workflow General Workflow for Small Molecule Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesize 1-Methyltetrahydro pyrimidin-2(1H)-one purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (Connectivity & Solution Structure) ms->nmr xray X-ray Crystallography (3D Structure & Stereochemistry) nmr->xray confirmation Structure Confirmed xray->confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a small organic molecule.

Experimental Protocols

1. Single-Crystal X-ray Diffraction Protocol

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[16]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined to best fit the experimental data.[12]

2. NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are performed to determine the chemical shifts, coupling constants, and through-bond correlations of the nuclei.[13]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The resulting spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce the connectivity and relative stereochemistry.

3. Mass Spectrometry Protocol

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[18]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.

  • Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is examined to gain further structural insights.[15]

Conclusion

The structural confirmation of this compound, like any novel compound, relies on the synergistic use of multiple analytical techniques. While mass spectrometry provides crucial information on molecular weight and formula, and NMR spectroscopy details the connectivity and solution-state structure, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For researchers and drug development professionals, an integrated approach utilizing all three techniques provides the most comprehensive and unambiguous structural characterization, which is essential for advancing a compound through the development pipeline.

References

A Comparative Analysis of 1-Methyltetrahydropyrimidin-2(1H)-one (DMPU) and Other Polar Aprotic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of 1-Methyltetrahydropyrimidin-2(1H)-one (also known as N,N'-Dimethylpropyleneurea or DMPU) in comparison to other commonly used polar aprotic solvents such as Hexamethylphosphoramide (HMPA), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). This guide provides a data-driven comparison of their physical and chemical properties, efficacy in organic synthesis, utility in drug formulation, and safety profiles to aid researchers in solvent selection.

This compound (DMPU) has emerged as a viable alternative to hazardous solvents, most notably as a replacement for the carcinogenic Hexamethylphosphoramide (HMPA).[1] As a polar aprotic solvent, DMPU shares characteristics with other solvents in this class, such as a high boiling point and the ability to dissolve a wide range of organic and inorganic compounds. This guide presents a comparative overview to assist researchers and professionals in drug development in making informed decisions regarding solvent use.

Physical and Chemical Properties

The selection of a solvent is fundamentally guided by its physical and chemical properties. DMPU, along with HMPA, DMF, NMP, and DMSO, are all polar aprotic solvents with high boiling points, making them suitable for a variety of reaction conditions. A comparison of their key properties is summarized in the table below.

PropertyThis compound (DMPU)Hexamethylphosphoramide (HMPA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 7226-23-5680-31-9[2]68-12-2[3]872-50-4[4]67-68-5[1]
Molecular Formula C₆H₁₂N₂O[5]C₆H₁₈N₃OP[6]C₃H₇NO[3]C₅H₉NO[4]C₂H₆OS[7]
Molecular Weight ( g/mol ) 128.17[5]179.20[8]73.09[9]99.13[10]78.13[7]
Boiling Point (°C) 246.5[5]232.5[8]153[3]202[4]189[11]
Melting Point (°C) -20[5]7.2[8]-61[9]-24[4]18.45[11]
Density (g/cm³ at 20°C) 1.064[5]1.03[12]0.948[9]1.027[4]1.101[7]
Flash Point (°C) 121[5]104.4[8]58[9]95[4]87[1]
Solubility in Water Miscible[5]Miscible[2]Miscible[3]Miscible[4]Miscible[7]

Efficacy in Organic Synthesis

Polar aprotic solvents are widely used in organic synthesis to accelerate reaction rates, particularly for reactions involving polar intermediates or transition states.

Nucleophilic Substitution (SN2) Reactions

The synthesis of benzyl azide from benzyl bromide via an SN2 reaction with sodium azide is a well-documented example. High yields have been reported in both DMSO and DMF, highlighting the effectiveness of polar aprotic solvents for this transformation.[5]

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMSO Room Temperature5 - Overnight73 - 99[5]
DMF Room Temperature12up to 99[5]
DMPU Data not availableData not availableData not available
HMPA Data not availableData not availableData not available
NMP Data not availableData not availableData not available
Grignard Reactions

Grignard reagents are typically prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (THF). However, the choice of solvent can influence the reactivity of the Grignard reagent. More polar solvents can better stabilize the magnesium cation, potentially leading to a more reactive carbanion.[13] While DMPU has been used as a ligand in cobalt-catalyzed cross-coupling reactions involving Grignard reagents,[14] comparative kinetic data for the formation or reaction of Grignard reagents in DMPU as the primary solvent is not widely reported.

Application in Drug Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development. Polar aprotic solvents are often employed to dissolve poorly water-soluble drugs for formulation and delivery.

Solubility of Poorly Soluble Drugs

Ibuprofen and carbamazepine are two examples of poorly water-soluble drugs. Their solubility in various organic solvents has been investigated, but specific data for DMPU is limited in the available literature.

Solubility of Ibuprofen

SolventSolubility (mg/mL)
Ethanol ~60[15]
DMSO ~50[15]
DMF ~45[15]
Propylene Glycol ~300[16]
DMPU Data not available
NMP Data not available

Solubility of Carbamazepine

SolventSolubility (mg/mL)
Ethanol ~3[13]
DMSO ~25[13]
DMF ~25[13]
DMPU Data not available
NMP Data not available
Propylene Glycol:Ethanol:Water (60:20:20) 22.7[17]
API Stability

Experimental Protocols

General Protocol for Determining Drug Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess amount of drug to a vial B Add a known volume of the solvent (e.g., DMPU) A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium C->D E Filter or centrifuge the suspension to separate the undissolved solid D->E F Withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the concentration of the drug in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) G->H

Shake-Flask Solubility Determination Workflow

Protocol for a Nucleophilic Substitution (SN2) Reaction: Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide using sodium azide in a polar aprotic solvent.[5]

G cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve sodium azide in the chosen solvent (e.g., DMPU, DMF, or DMSO) in a round-bottom flask B Add benzyl bromide to the solution A->B C Stir the mixture at a specified temperature (e.g., room temperature) for a designated time B->C D Monitor the reaction progress by TLC C->D E Pour the reaction mixture into water D->E Upon completion F Extract the product with an organic solvent (e.g., diethyl ether) E->F G Wash the organic layer with brine F->G H Dry the organic layer over anhydrous sodium sulfate G->H I Concentrate the solvent under reduced pressure to obtain the crude product H->I J Purify the product by column chromatography if necessary I->J

Experimental Workflow for Benzyl Azide Synthesis

Safety Profile

A critical aspect of solvent selection is the safety and hazard profile. HMPA is a known carcinogen, which has driven the search for safer alternatives like DMPU.[1] The table below summarizes the GHS hazard statements for the compared solvents.

SolventGHS Hazard Statements
This compound (DMPU) H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361f (Suspected of damaging fertility)[5]
Hexamethylphosphoramide (HMPA) H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer)[20]
N,N-Dimethylformamide (DMF) H226 (Flammable liquid and vapour), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360D (May damage the unborn child)[21][22]
N-Methyl-2-pyrrolidone (NMP) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child)[23][24]
Dimethyl sulfoxide (DMSO) H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][25]

Conclusion

This compound (DMPU) presents itself as a promising, safer alternative to highly toxic solvents like HMPA, offering comparable performance in various organic reactions. Its physical properties align with those of other common polar aprotic solvents, making it a potentially versatile option in both research and industrial settings. However, there is a noticeable lack of comprehensive, publicly available quantitative data directly comparing its efficacy in areas such as drug solubility and reaction kinetics against a broader range of solvents like DMF, NMP, and DMSO. While it is positioned as a strong candidate for replacing HMPA, further experimental data is required to fully elucidate its comparative performance advantages and limitations for specific applications in drug development and synthesis. Researchers are encouraged to consider DMPU as a less hazardous option but should perform their own evaluations to determine its suitability for their specific needs.

References

A Comparative Guide to Reaction Kinetics Analysis: The Role of 1-Methyltetrahydropyrimidin-2(1H)-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling reaction kinetics is paramount. The choice of solvent is a critical factor that can significantly influence reaction rates and, consequently, the efficiency and outcome of a chemical transformation. This guide provides a comprehensive analysis of 1-Methyltetrahydropyrimidin-2(1H)-one, more commonly known by its methylated analogue 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), as a solvent for studying reaction kinetics. We present a comparative overview with other common polar aprotic solvents, supported by experimental data and detailed protocols.

Introduction to this compound (as DMPU)

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a polar aprotic solvent that has gained prominence as a less toxic alternative to the carcinogenic hexamethylphosphoramide (HMPA). Its utility in organic synthesis is well-established, particularly in reactions where solvent polarity plays a crucial role in influencing reaction pathways and rates. DMPU's ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for various chemical transformations.

The Impact of Polar Aprotic Solvents on Reaction Kinetics

Polar aprotic solvents, such as DMPU, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are characterized by their high dielectric constants and dipole moments. Unlike protic solvents, they lack acidic protons and do not act as hydrogen bond donors. This property is particularly significant in nucleophilic substitution reactions, such as the S(_N)2 reaction.

In S(N)2 reactions, polar aprotic solvents can significantly enhance the reaction rate.[1][2][3] They achieve this by solvating the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and more reactive.[2] In contrast, polar protic solvents form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing down the reaction.

Comparative Analysis of Reaction Kinetics in Various Solvents

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Relative Rate of a typical S(_N)2 Reaction
DMPU ~36~4.23High
DMF 36.73.82High
DMSO 46.73.96High
Acetonitrile 37.53.92Moderate to High
Methanol (Protic) 32.71.70Low

Note: The relative rates are qualitative and can vary depending on the specific reactants and conditions. The dielectric constant and dipole moment for DMPU are for 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.

The high dielectric constant and dipole moment of DMPU contribute to its effectiveness in promoting S(_N)2 reactions, placing it in a similar category to other high-performing polar aprotic solvents like DMF and DMSO.

Experimental Protocols for Kinetic Analysis

The analysis of reaction kinetics typically involves monitoring the change in concentration of a reactant or product over time. Several techniques can be employed for this purpose.

General Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Prepare Reactants Prepare Reactants Select & Prepare Solvent Select & Prepare Solvent Prepare Reactants->Select & Prepare Solvent Thermostat Reactor Thermostat Reactor Select & Prepare Solvent->Thermostat Reactor Initiate Reaction Initiate Reaction Thermostat Reactor->Initiate Reaction Collect Aliquots Collect Aliquots Initiate Reaction->Collect Aliquots In-situ Monitoring In-situ Monitoring Initiate Reaction->In-situ Monitoring Analytical Measurement Analytical Measurement Collect Aliquots->Analytical Measurement In-situ Monitoring->Analytical Measurement Plot Data Plot Data Analytical Measurement->Plot Data Determine Rate Law & Constant Determine Rate Law & Constant Plot Data->Determine Rate Law & Constant

Caption: General workflow for a chemical kinetics experiment.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible, IR, and NMR spectroscopy, are powerful tools for real-time, non-invasive monitoring of reaction progress.[4][5][6]

Protocol for UV-Visible Spectrophotometry:

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for a reactant or product that changes significantly during the reaction.

  • Calibration: Prepare a series of standard solutions of the absorbing species at known concentrations and measure their absorbance at λmax to create a calibration curve (Beer-Lambert Law).

  • Reaction Monitoring: Initiate the reaction in a thermostatted cuvette inside the spectrophotometer.

  • Data Acquisition: Record the absorbance at λmax at regular time intervals.

  • Data Analysis: Convert absorbance values to concentration using the calibration curve. Plot concentration versus time to determine the reaction rate and order.

Chromatographic Methods

Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the components of a reaction mixture at different time points.[6][7]

Protocol for HPLC Analysis:

  • Method Development: Develop an HPLC method capable of separating and quantifying the reactants and products of interest.

  • Reaction Sampling: At specific time intervals, withdraw an aliquot from the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot, for example, by rapid cooling or by adding a quenching agent.

  • Analysis: Inject the quenched sample into the HPLC system.

  • Data Analysis: Determine the concentration of each component from the peak areas in the chromatogram using a pre-established calibration. Plot concentration versus time to derive the kinetic parameters.

Logical Relationship of Kinetic Analysis Steps

Kinetic_Analysis_Logic Experimental Design Experimental Design Data Collection Data Collection Experimental Design->Data Collection Leads to Data Processing Data Processing Data Collection->Data Processing Requires Kinetic Modeling Kinetic Modeling Data Processing->Kinetic Modeling Informs Mechanism Elucidation Mechanism Elucidation Kinetic Modeling->Mechanism Elucidation Supports

Caption: Logical flow from experimental design to mechanism elucidation in kinetic analysis.

Signaling Pathway Analogy for Solvent Effect

While not a biological signaling pathway, the influence of a solvent on a reaction can be conceptually illustrated in a similar manner, showing how the solvent "signals" a change in reactivity.

Solvent_Effect_Pathway cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent (e.g., DMPU) Solvent Solvent Solvation Solvation Nucleophile Reactivity Nucleophile Reactivity Reaction Rate Reaction Rate Protic Protic H-Bonding H-Bonding Protic->H-Bonding Decreased Reactivity Decreased Reactivity H-Bonding->Decreased Reactivity Slower Rate Slower Rate Decreased Reactivity->Slower Rate Aprotic Aprotic Cation Solvation Cation Solvation Aprotic->Cation Solvation Increased Reactivity Increased Reactivity Cation Solvation->Increased Reactivity Faster Rate Faster Rate Increased Reactivity->Faster Rate

Caption: Conceptual pathway of solvent influence on nucleophilic reactivity and reaction rate.

Conclusion

This compound, in the form of its commonly used derivative DMPU, stands as a valuable polar aprotic solvent for conducting and analyzing reaction kinetics. Its physicochemical properties facilitate high reaction rates for processes like S(_N)2 reactions, comparable to other widely used solvents such as DMF and DMSO, while offering a more favorable safety profile than HMPA. The selection of an appropriate analytical technique, be it spectroscopic or chromatographic, is crucial for the accurate determination of kinetic parameters. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to optimize their synthetic routes and deepen their understanding of reaction mechanisms.

References

Safety Operating Guide

Proper Disposal of 1-Methyltetrahydropyrimidin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Methyltetrahydropyrimidin-2(1H)-one as a hazardous chemical waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a compound requiring careful management due to its potential health risks. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[1]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
Appearance Liquid
GHS Pictograms Corrosion, Health Hazard, Acute Toxicity (Harmful)
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361f (Suspected of damaging fertility)[1]
Precautionary Statements P201, P202, P264, P270, P280, P305+P351+P338, P310, P330, P403, P501[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Objective: To safely collect, store, and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (as specified above)

  • Spill containment materials (e.g., absorbent pads, sand)

Procedure:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this waste from other waste streams, particularly incompatible materials such as strong oxidizing agents.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • For solid waste contaminated with this chemical (e.g., gloves, absorbent paper), collect it in a separate, clearly labeled, sealed plastic bag and then place it in a designated solid hazardous waste container.

  • Container Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration (if in a solution)

      • The date accumulation started

      • The name of the principal investigator or laboratory contact

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely closed at all times, except when adding waste.

    • The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert others.

    • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.

    • Collect the absorbed material and any contaminated debris and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

    • For large spills, contact your institution's EHS department immediately.

  • Empty Container Disposal:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinsate must be collected and disposed of as hazardous waste.

    • Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations. Consult your EHS department for specific guidance.

    • After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_type Determine Waste Type start Waste Generation (this compound) liquid_waste Liquid Waste start->liquid_waste Is it liquid? solid_waste Solid Waste (Contaminated materials) start->solid_waste Is it solid? collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid label_container Label Container with 'Hazardous Waste' & Contents collect_liquid->label_container collect_solid->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup from EHS/Waste Management store_waste->request_pickup disposal Proper Disposal by Approved Facility request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Methyltetrahydropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1-Methyltetrahydropyrimidin-2(1H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3] Some sources also indicate that it may cause skin and respiratory irritation and is suspected of damaging fertility.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific Requirement
Eye/Face Wear chemical safety goggles and a face shield.[1][2][3][5][6]
Hand Wear chemical-resistant gloves (e.g., Nitrile rubber).[2] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Wear a lab coat or other protective clothing to prevent skin contact.[2][3][7]
Respiratory Use in a well-ventilated area.[1][2][6][7] If ventilation is inadequate, use a NIOSH-approved respirator.
Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a closely related compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, for reference.

Table 2: Physicochemical and Toxicological Data

PropertyValueSource
Molecular Formula C5H10N2O[8][9][10]
Molecular Weight 114.15 g/mol [8][9][10]
Appearance Light yellow liquid[2]
Odor Odorless[2]
Boiling Point 246 °C / 474.8 °F[2]
Melting Point -20 °C / -4 °F[2]
Flash Point 121 °C / 249.8 °F[2]
Density 0.86 g/cm3 (at 25 °C)[5]
GHS Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361 (Suspected of damaging fertility), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3][4][5][6][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risks. The following step-by-step plans provide clear, actionable guidance.

Experimental Workflow: Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.[6][7]

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as specified in Table 1.

  • Handling :

    • Avoid direct contact with the chemical.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1][2][4]

    • Wash hands thoroughly after handling the substance.[1][4]

    • Keep the container tightly closed when not in use.[2][5]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

    • Skin : Remove contaminated clothing and rinse the affected area with plenty of water.[1][4]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2][3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]

Disposal Plan: Step-by-Step Procedure
  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Container Decontamination :

    • For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[11]

    • If the chemical is highly toxic, the first three rinses must be collected as hazardous waste.[11]

    • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

  • Final Disposal :

    • Dispose of the chemical waste and contaminated materials through an approved hazardous waste disposal facility.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this chemical.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_ppe Don PPE handling_use Use Chemical prep_ppe->handling_use prep_setup Setup Ventilated Workspace prep_setup->prep_ppe handling_store Store Securely handling_use->handling_store If not all used emergency_spill Spill Containment handling_use->emergency_spill If spill occurs emergency_exposure First Aid handling_use->emergency_exposure If exposure occurs disposal_collect Collect Waste handling_use->disposal_collect After use emergency_spill->disposal_collect emergency_exposure->prep_ppe Re-evaluate PPE disposal_dispose Dispose via Approved Vendor disposal_collect->disposal_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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1-Methyltetrahydropyrimidin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.